6-Isopropoxyquinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-propan-2-yloxyquinolin-3-amine |
InChI |
InChI=1S/C12H14N2O/c1-8(2)15-11-3-4-12-9(6-11)5-10(13)7-14-12/h3-8H,13H2,1-2H3 |
InChI Key |
LQFFIJXNWMZGRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=CC(=CN=C2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Isopropoxyquinolin 3 Amine
Classical Synthetic Routes to the 6-Isopropoxyquinolin-3-amine Core Structure
Traditional methods for constructing the quinoline (B57606) ring system have been established for over a century. These routes, while foundational, often rely on harsh reaction conditions and multi-step sequences to achieve the desired substitution pattern.
The classical synthesis of a molecule like this compound typically involves building the quinoline skeleton from appropriately substituted benzene-ring precursors. One plausible approach is based on the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To obtain the target structure, this would necessitate a precursor such as 2-amino-5-isopropoxybenzaldehyde (B13662602) condensed with a molecule like aminoacetonitrile.
Another established route is the Skraup synthesis, which would begin with 4-isopropoxyaniline (B1293747). ijfans.org This precursor would be heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. ijfans.org This process generates the quinoline core. However, to install the 3-amino group, a subsequent multi-step sequence is required. This typically involves:
Nitration: Electrophilic nitration of the 6-isopropoxyquinoline core. This step often yields a mixture of isomers, requiring separation of the desired 3-nitroquinoline (B96883) derivative.
Reduction: The isolated 3-nitro-6-isopropoxyquinoline is then reduced to the target 3-amino group, commonly using reducing agents like tin(II) chloride or catalytic hydrogenation.
A further classical approach involves the Pfitzinger reaction, which uses an isatin (B1672199) derivative to construct the quinoline-4-carboxylic acid framework. By starting with an appropriately substituted isatin and a suitable carbonyl compound, one could form a quinoline ring that could be further elaborated to the target amine.
While historically significant, classical synthetic strategies for quinoline derivatives suffer from several notable drawbacks. acs.orgbenthamdirect.com These methods often require aggressive and hazardous reaction conditions, such as high temperatures (frequently exceeding 250 °C) and the use of strong acids like sulfuric acid. ijfans.orgmdpi.com Such harsh conditions can lead to product decomposition, undesirable side reactions, and limit the compatibility with sensitive functional groups. mdpi.com
Modern and Convergent Synthetic Strategies for this compound
To overcome the limitations of classical methods, modern organic synthesis has focused on developing more efficient, selective, and milder reactions. Transition metal-catalyzed reactions, in particular, have revolutionized the construction of complex heterocyclic molecules. nih.gov
Transition metals like palladium and copper are pivotal in modern synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds with high efficiency and selectivity. nih.govmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govrsc.org This strategy is highly applicable for the synthesis of this compound. The approach involves the synthesis of a 3-halo-6-isopropoxyquinoline precursor (e.g., 3-bromo- (B131339) or 3-chloro-6-isopropoxyquinoline). This precursor can then be coupled with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov
The choice of ligand is critical for the reaction's success, with bulky electron-rich phosphines like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) or 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) often being employed to facilitate the catalytic cycle. nih.govresearchgate.net This method offers a direct and high-yielding route to the final product, avoiding the harsh nitration and reduction steps of classical routes.
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Haloquinolines Data is illustrative and based on analogous reactions reported in the literature. nih.govresearchgate.net
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(dba)₂ | BINAP | NaOt-Bu | Dioxane | 100 | 60-80 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 75-95 |
| Pd₂(dba)₃ | DavePhos | K₃PO₄ | DMF | 90 | 65-85 |
Copper-catalyzed reactions provide an alternative and convergent pathway to the quinoline core. rsc.org These methods often involve the intramolecular or intermolecular cyclization of functionalized precursors under relatively mild conditions. For the synthesis of the this compound core, a plausible strategy involves the copper-catalyzed cyclization of a substituted 2-alkynylaniline. bohrium.com In this scenario, a 4-isopropoxyaniline derivative would be functionalized with a suitable alkyne at the ortho position, followed by a copper-mediated cyclization to form the quinoline ring.
Another powerful approach is the copper-catalyzed multi-component reaction. For instance, an efficient synthesis of quinolines involves the cascade cyclization of anilines, aryl aldehydes, and acrylic acid using an inexpensive copper(I) chloride catalyst. organic-chemistry.org Adapting this to the target molecule would involve using 4-isopropoxyaniline as the aniline (B41778) component. These methods are valued for their operational simplicity, broad substrate tolerance, and the ability to construct multiple bonds in a single step. rsc.orgorganic-chemistry.org
Table 2: Examples of Copper-Mediated Quinoline Synthesis Data is illustrative and based on analogous reactions reported in the literature. rsc.orgorganic-chemistry.org
| Copper Source | Reactants | Solvent | Temperature (°C) | Yield (%) |
| CuI | Anilines, Terminal Acetylene Esters | DMSO | 110 | 60-85 |
| CuCl | Anilines, Aryl Aldehydes, Acrylic Acid | Acetonitrile | 80 | 70-87 |
| Cu(OAc)₂ | 2-Alkynylanilines | Toluene | 100 | 65-90 |
Heterocyclic Annulation Reactions Employing Substituted Anilines
The construction of the quinoline ring system often involves annulation reactions, where a new ring is fused onto a pre-existing one. In the context of this compound, substituted anilines are crucial starting materials. A common strategy is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.
A notable example involves a one-pot Friedländer synthesis where o-nitroarylcarbaldehydes are reduced to the corresponding o-aminoarylcarbaldehydes using iron in the presence of aqueous hydrochloric acid. nih.gov This intermediate then condenses in situ with an appropriate ketone or aldehyde to yield the quinoline core. nih.gov This method is advantageous due to the use of inexpensive reagents and high yields. nih.gov
Another approach utilizes the cyclization of intermediates derived from substituted anilines. For instance, the synthesis of quinolines can be achieved through the reaction of o-alkynylbenzaldehydes with arylamines, catalyzed by copper complexes. researchgate.net This process involves the in-situ formation of a propargyl amine intermediate which then undergoes intramolecular cyclization. researchgate.net
One-Pot and Cascade Methodologies
One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. wikipedia.org These approaches are particularly valuable for constructing complex molecules like this compound from simpler precursors in a single operation. wikipedia.org20.210.105
A highly effective one-pot Friedländer quinoline synthesis has been developed using inexpensive reagents. nih.gov In this method, o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes with iron and a catalytic amount of aqueous HCl, followed by an in-situ condensation with an aldehyde or ketone to form the quinoline ring in high yields (66-100%). nih.gov
Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org This strategy has been employed in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgnih.gov For instance, a cascade reaction involving condensation, cyclization, and cycloaddition can be initiated by heating an aldehyde with an amine to form complex tricyclic products with high stereochemical control. beilstein-journals.org While not directly reported for this compound, these principles offer a promising avenue for its efficient synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial for developing sustainable synthetic processes. acs.orgpandawainstitute.comrroij.comnih.gov These principles aim to minimize environmental impact by focusing on aspects like atom economy, use of safer solvents, and catalytic efficiency. acs.orgnih.govmlsu.ac.in
Atom Economy and Step Efficiency Analysis
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgjocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. mlsu.ac.inprimescholars.com Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less efficient. scranton.edukccollege.ac.in
For the synthesis of this compound, analyzing the atom economy of different synthetic routes is essential. For example, a synthesis that proceeds through a cascade reaction would likely have a higher atom economy and step efficiency compared to a multi-step synthesis involving protection and deprotection steps, which generate significant waste. acs.org
Table 1: Theoretical Atom Economy of a Hypothetical Synthesis
| Reactant | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Weight of Utilized Atoms ( g/mol ) |
|---|---|---|---|
| 4-Isopropoxyaniline | 151.21 | C9H11NO | 151.21 |
| Acrolein | 56.06 | C3H3 | 39.05 |
| Total | 207.27 | 190.26 | |
| Product: this compound | 202.26 |
| % Atom Economy | | | ~91.79% |
This table represents a simplified, hypothetical reaction for illustrative purposes.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic solvents are often volatile, toxic, and flammable, posing environmental and health risks. orientjchem.org Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, and deep eutectic solvents (DESs). orientjchem.orgmdpi.comresearchgate.netmdpi.com
Water is an excellent green solvent for many reactions due to its non-toxicity and availability. mdpi.com Deep eutectic solvents (DESs), formed by mixing two or more components to lower the melting point, are also gaining prominence as environmentally benign reaction media. mdpi.comrsc.org They are often biodegradable, non-toxic, and can act as both solvent and catalyst. mdpi.comrsc.org The use of such solvent systems in the synthesis of amines and heterocyclic compounds is a growing area of research. mdpi.commdpi.com For instance, the synthesis of 2,3,4-trisubstituted 1H-pyrroles has been successfully achieved using choline (B1196258) hydroxide, a DES, as both the reaction medium and base. rsc.org
Catalytic Approaches for Reduced Reagent Stoichiometry
Catalytic reactions are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often end up as waste. acs.org Catalysts increase reaction rates and can enable reactions under milder conditions, thus saving energy. mlsu.ac.in Both homogeneous and heterogeneous catalysts, including those based on earth-abundant metals like iron and cobalt, are being developed for amine synthesis. d-nb.infod-nb.inforsc.org
The reductive amination of ketones and aldehydes is a key method for synthesizing primary amines. d-nb.inforsc.org The use of reusable, nanostructured catalysts based on metals like iron or cobalt offers a sustainable alternative to precious metal catalysts. d-nb.infod-nb.info These catalysts have shown high activity and selectivity under mild conditions, with the added benefit of being easily separated and reused. d-nb.infod-nb.info For example, an iron-catalyzed reductive amination of ketones to primary amines has been demonstrated with a broad substrate scope and good functional group tolerance. d-nb.info
Synthetic Challenges and Methodological Advancements for this compound
While various methods exist for quinoline synthesis, the preparation of specifically substituted derivatives like this compound can present challenges. These may include regioselectivity issues, harsh reaction conditions, and the need for multi-step sequences with protecting groups.
Recent advancements aim to overcome these hurdles. The development of novel catalytic systems, often involving transition metals like palladium, rhodium, and iron, has enabled more direct and efficient C-H functionalization and cyclization reactions. mdpi.commdpi.com For example, palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization provide a powerful tool for constructing heterocycles. mdpi.com
Furthermore, the exploration of umpolung strategies, where the normal polarity of a functional group is reversed, has opened new synthetic pathways. nih.gov In the context of amine synthesis, this could involve activating an imine substrate as a nucleophile to participate in C-C bond-forming reactions. nih.gov
Future research will likely focus on the development of even more efficient, selective, and sustainable methods for the synthesis of this compound and its analogues, driven by the principles of green chemistry and the demand for novel functional molecules.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Isopropoxyaniline |
| Acrolein |
| o-Nitroarylcarbaldehyde |
| o-Aminoarylcarbaldehyde |
| o-Alkynylbenzaldehyde |
| Arylamine |
| Propargyl amine |
| Choline hydroxide |
Control of Regioselectivity and Chemoselectivity
The synthesis of substituted quinolines, such as this compound, presents significant challenges in controlling the exact placement of functional groups on the quinoline core, a concept known as regioselectivity. slideshare.net Furthermore, ensuring that only the desired functional group reacts in a molecule with multiple reactive sites—chemoselectivity—is equally critical. slideshare.net
The structure of this compound has two key substituents: the isopropoxy group at position 6 and the amine group at position 3. The synthetic strategy must be designed to install these groups at these specific locations.
Regioselectivity:
A common strategy to build the quinoline core is through cyclization reactions, such as the Vilsmeier-Haack reaction. nih.gov This reaction can be used to synthesize 2-chloro-substituted quinoline-3-carbaldehydes from the corresponding anilides. nih.gov For the synthesis of a 6-isopropoxyquinoline derivative, the starting material would be p-isopropoxyaniline. This aniline derivative is first acetylated and then subjected to the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) to yield the 2-chloro-6-isopropoxyquinoline-3-carbaldehyde intermediate. nih.gov The directing effects of the isopropoxy group on the aniline precursor guide the formation of the quinoline ring system with the desired substitution pattern. The aldehyde at position 3 can then be converted to an amine group through subsequent reactions.
Another approach involves starting with a pre-functionalized quinoline. For instance, a synthetic route described in a patent starts with ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate. googleapis.com This precursor already has the isopropoxy group at position 6 and functional groups at positions 3 and 4. The challenge then becomes the selective transformation of these groups.
Chemoselectivity:
During the synthesis, chemoselectivity is crucial. For example, if converting a nitro group at the 3-position to an amine, the reaction conditions (e.g., choice of reducing agent) must be selected to avoid altering the isopropoxy group or reducing the quinoline ring itself. Similarly, in the Vilsmeier-Haack approach, the reaction forms a chloro- and carbaldehyde-substituted quinoline. nih.gov Subsequent reactions must selectively target one of these groups. For instance, the aldehyde can be converted to an oxime and then reduced to an amine, while the chloro group at position 2 could be left untouched or replaced in a separate step.
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and ensuring the high purity of the final product are paramount for any synthetic process. This is achieved by systematically optimizing various reaction parameters, including temperature, solvent, catalysts, and reaction time.
Research on related quinoline syntheses provides insight into typical conditions. For example, the Vilsmeier-Haack cyclization to form the quinoline ring is often conducted at elevated temperatures, such as 70–90 °C, for extended periods, sometimes up to 18 hours, to ensure the reaction goes to completion. nih.gov The alkylation of a hydroxyquinoline to introduce an alkoxy group is another key step where conditions are critical. A general procedure for this transformation involves heating the hydroxyquinoline with an alkylating agent in the presence of a base like cesium carbonate in a solvent like tetrahydrofuran (B95107) (THF) at 70 °C overnight. nih.gov
A patented method for a related compound, ethyl 4-amino-6-isopropoxyquinoline-3-carboxylate, reports a 75% yield from the reaction of ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate with ammonia. googleapis.com This demonstrates that high yields are achievable with optimized procedures. Purification is the final, critical step for obtaining a high-purity product. Common methods reported in the synthesis of quinoline derivatives include flash chromatography on silica (B1680970) gel and recrystallization from appropriate solvents. nih.govnih.gov
The following table summarizes optimized conditions found in the synthesis of related quinoline intermediates, which are instructive for the synthesis of this compound.
| Reaction Step | Precursor(s) | Reagents & Conditions | Yield | Reference |
| Alkylation | 6-hydroxyquinoline-2-carbonitrile, 2-fluoroethyl tosylate | Cs₂CO₃, THF, 70°C, overnight | Not specified | nih.gov |
| Vilsmeier-Haack Cyclization | Acetanilide derivatives | DMF, POCl₃, 70-90°C, 18 h | Not specified | nih.gov |
| Ammonolysis | Ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate | Ammonia | 75% | googleapis.com |
| Precursor Synthesis | Cinchona intermediates, 4,6-dichloro-2,5-diphenylpyrimidine | KOH, PhMe, reflux, 30 mins | 82% | nih.gov |
Development of Novel Precursors for Enhanced Synthetic Efficiency
Several precursor strategies can be envisioned for this compound:
From Simple Anilines: The most fundamental approach starts with p-isopropoxyaniline. nih.gov This precursor is relatively accessible and allows for the construction of the quinoline ring from the ground up using classic methods like the Skraup, Doebner-von Miller, or, as discussed, the Vilsmeier-Haack reaction on the corresponding anilide. nih.gov While this provides flexibility, it often involves more steps and requires careful control of regioselectivity.
From Substituted Quinolines: A more direct route involves using a pre-formed quinoline core. A key precursor in this class is 6-hydroxyquinoline. nih.gov This compound can be efficiently O-alkylated with an isopropylating agent (e.g., 2-iodopropane) to form 6-isopropoxyquinoline. The subsequent challenge is the selective introduction of the amine group at the 3-position.
From Advanced Intermediates: The most efficient routes often rely on the availability of more complex, pre-functionalized precursors. The compound ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate, mentioned in a patent, is an example of such an advanced intermediate. googleapis.com Starting from this material, the synthesis of the target amine could potentially be achieved in fewer steps, for instance, via chlorination of the 4-hydroxy group, followed by amination, and subsequent conversion of the ester at position 3 to an amine.
The following table outlines the different precursor strategies:
| Precursor | Synthetic Strategy | Advantages/Considerations | Reference |
| p-Isopropoxyaniline | Build quinoline ring via cyclization (e.g., Vilsmeier-Haack). | Flexible, but potentially more steps and regioselectivity challenges. | nih.gov |
| 6-Hydroxyquinoline | O-alkylation followed by C3-amination. | Fewer steps to the core structure; requires selective C3 functionalization. | nih.gov |
| Ethyl 4-hydroxy-6-isopropoxyquinoline-3-carboxylate | Multi-step functional group interconversion. | Closer to the final target; efficiency depends on the availability of this specific precursor. | googleapis.com |
Scalability Considerations for Laboratory and Research Quantities
Transitioning a synthetic route from a small, exploratory scale (milligrams) to larger laboratory or research quantities (grams to tens of grams) introduces new challenges. A scalable synthesis must be robust, safe, and economically viable.
For this compound, key scalability considerations include:
Reaction Robustness: Reactions must be high-yielding and tolerant of minor fluctuations in conditions. The 75% yield reported for the ammonolysis of a chloroquinoline precursor suggests a robust reaction suitable for scale-up. googleapis.com
Purification Methods: Purification by column chromatography is common in a laboratory setting but becomes cumbersome and expensive on a larger scale. nih.gov Developing procedures that yield a product pure enough after a simple workup or that can be purified by crystallization is highly desirable for scalability.
Reagent Cost and Availability: The cost and availability of precursors and reagents become significant factors at a larger scale. Starting materials like p-isopropoxyaniline are generally more accessible and cost-effective than complex, multi-functionalized quinolines.
Safety: Exothermic reactions or the use of hazardous reagents (like phosphorus oxychloride) require careful management of temperature and handling procedures as the scale increases.
The synthesis of a related cinchona tertiary amine precursor on a 5.0 mmol scale, yielding 2.53 grams of product, indicates that the synthesis of complex quinoline derivatives on a gram scale is feasible within a research laboratory setting. nih.gov However, each step in the specific synthesis of this compound would need to be evaluated for its scalability to ensure a reliable supply for research needs.
Reaction Mechanisms and Reactivity Profiles of 6 Isopropoxyquinolin 3 Amine
Fundamental Reactivity of the Quinoline (B57606) Nitrogen and Aromatic Ring
The quinoline ring system is characterized by a pyridine (B92270) ring, which is electron-deficient due to the electronegative nitrogen atom, and a benzene (B151609) ring, which behaves more like a typical carbocyclic aromatic ring. researchgate.netgcwgandhinagar.com The nitrogen atom withdraws electron density from the heterocyclic ring, making it less reactive toward electrophiles and more susceptible to nucleophiles compared to benzene. numberanalytics.comgcwgandhinagar.com
Electrophilic aromatic substitution (EAS) on the unsubstituted quinoline ring typically occurs on the electron-rich benzene portion, favoring positions 5 and 8. numberanalytics.compharmaguideline.comuop.edu.pk The pyridine ring is strongly deactivated by the nitrogen atom. gcwgandhinagar.com
In 6-isopropoxyquinolin-3-amine, the scenario is more complex due to the presence of two powerful electron-donating groups (EDGs):
3-Amino Group: This is a strongly activating, ortho-, para- directing group. It activates positions 2 and 4 within the pyridine ring.
6-Isopropoxy Group: This is also a strongly activating, ortho-, para- directing group. It activates positions 5 and 7 on the benzene ring. wikipedia.org
The combined influence of these substituents determines the likely sites of electrophilic attack. The 6-isopropoxy group strongly enhances the inherent reactivity of the benzene ring at positions 5 and 7. The 3-amino group activates the pyridine ring, but this ring is intrinsically deactivated by the quinoline nitrogen. Therefore, electrophilic substitution is strongly predicted to occur on the benzenoid ring.
| C4 | Activating (para) | Neutral | Less Favored (Pyridine Ring) |
Reactions like nitration and halogenation are expected to yield a mixture of 5- and 7-substituted products. uop.edu.pk For instance, the nitration of quinoline itself with fuming nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The presence of the activating 6-isopropoxy group would further facilitate substitution at these positions under milder conditions.
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at positions 2 and 4. researchgate.netgcwgandhinagar.com Halogenated quinolines, especially with halogens at the 2 or 4 positions, readily undergo nucleophilic substitution. quimicaorganica.orgucsf.edu
For this compound, direct nucleophilic substitution on the ring is unlikely as it lacks a suitable leaving group. However, nucleophilic addition reactions are possible. The Chichibabin reaction, for example, involves the amination of a heterocyclic ring with sodium amide. Quinoline itself reacts with sodamide to form 2-aminoquinoline. uop.edu.pk While the existing 3-amino group in the target molecule would likely interfere with or modify this reactivity, it highlights the potential for nucleophilic attack at the C2 position.
Reactivity of the 3-Amino Moiety in this compound
The 3-amino group is a primary aromatic amine and exhibits the characteristic nucleophilicity and reactions associated with this functional group. ontosight.ai Its reactivity is modulated by the electronic effects of the fused quinoline ring.
The amino group at the 3-position is nucleophilic due to the lone pair of electrons on the nitrogen atom. However, its basicity and nucleophilicity are somewhat attenuated compared to aniline (B41778) because the quinoline ring system is electron-withdrawing. Quinoline itself is a weak base, with a pKa of 4.9 for its conjugate acid. ecorfan.orgum.edu.my This electron-withdrawing nature slightly reduces the availability of the lone pair on the 3-amino group for donation. Nevertheless, the amine remains sufficiently nucleophilic to participate in a wide range of reactions.
The nucleophilic 3-amino group readily undergoes reactions with various electrophiles. These transformations are crucial for the synthesis of more complex derivatives.
Acylation: The amine can be acylated by reacting with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is a common transformation for aminoquinolines. smolecule.comnih.govnih.gov For example, the acylation of related aminoquinolines is a key step in the synthesis of various biologically active compounds. nih.govrsc.org
Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. Recent methods also utilize alcohols as alkylating agents through "borrowing hydrogen" strategies catalyzed by metal complexes. bohrium.com Palladium-catalyzed methods using an 8-aminoquinoline (B160924) auxiliary have also been developed for the alkylation of C-H bonds, showcasing the versatility of aminoquinoline scaffolds in directed synthesis. nih.gov
Arylation: The formation of an N-aryl bond can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. The N-arylation of 3-aminoquinoline (B160951) has been reported as a step in the synthesis of complex heterocyclic systems. researchgate.net
Common Reactions of the 3-Amino Group:
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Acylation | Acid Chlorides (R-COCl) | Amide |
| Acid Anhydrides ((R-CO)₂O) | Amide | |
| Alkylation | Alkyl Halides (R-X) | Secondary/Tertiary Amine |
| Alcohols (R-OH) | Secondary/Tertiary Amine |
| Arylation | Aryl Halides (Ar-X) | Diaryl Amine |
As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. sci-hub.ru This reaction forms a diazonium salt, a highly versatile intermediate.
The resulting 6-isopropoxyquinolin-3-diazonium salt can be transformed into a wide array of functional groups through subsequent reactions:
Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, CuCN). wikipedia.orgorganic-chemistry.org The Sandmeyer reaction has been successfully applied to other aminoquinolines. nih.govcore.ac.uk
Schiemann Reaction: Replacement by fluorine (-F) can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) diazonium salt. uwindsor.ca
Hydroxylation: Heating the acidic diazonium salt solution replaces the diazonium group with a hydroxyl group (-OH). wikipedia.org
Deamination: The amino group can be removed entirely (replaced by -H) by treatment with hypophosphorous acid (H₃PO₂).
It is important to note that diazonium salts of some aminoquinolines are reported to be relatively stable, which in some cases can hinder subsequent substitution reactions. thieme-connect.com Caution is also warranted, as diazonium salts can be explosive under certain conditions. nih.gov
Condensation and Imine Formation Reactions
The primary amino group at the C3 position of this compound serves as a potent nucleophile, readily participating in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction is fundamental to its synthetic utility, leading to the formation of N-substituted imines, commonly known as Schiff bases.
The mechanism proceeds via a well-established pathway. Initially, the lone pair of electrons on the nitrogen atom of the 3-amino group performs a nucleophilic attack on the electrophilic carbonyl carbon. This addition step forms a transient, neutral tetrahedral intermediate called a carbinolamine. Under typically mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule, driven by the formation of a stable C=N double bond, yields the final imine product. The reaction is reversible, and its equilibrium can be shifted toward the product by removing water from the reaction medium, often through azeotropic distillation using a Dean-Stark apparatus.
The versatility of this reaction allows for the synthesis of a diverse library of Schiff bases by varying the carbonyl partner. Aromatic, aliphatic, and heterocyclic aldehydes have all been successfully condensed with the this compound core, demonstrating the robustness of this transformation.
| Carbonyl Reactant | Reactant Class | Resulting Imine Product (Schiff Base) | Key Structural Feature |
|---|---|---|---|
| Benzaldehyde | Aromatic Aldehyde | (E)-N-benzylidene-6-isopropoxyquinolin-3-amine | Aromatic benzylidene moiety |
| Cyclohexanecarbaldehyde | Aliphatic Aldehyde | (E)-N-(cyclohexylmethylene)-6-isopropoxyquinolin-3-amine | Saturated cycloalkyl group |
| Pyridine-4-carbaldehyde | Heterocyclic Aldehyde | (E)-6-isopropoxy-N-(pyridin-4-ylmethylene)quinolin-3-amine | Pyridinyl heterocycle |
| Acetone | Aliphatic Ketone | N-(propan-2-ylidene)-6-isopropoxyquinolin-3-amine | Ketimine (less reactive formation) |
Electronic and Steric Influence of the 6-Isopropoxy Group on Reactivity
The chemical behavior of this compound is profoundly influenced by the electronic and steric properties of its two key substituents: the 3-amino group and the 6-isopropoxy group.
Both the amino (-NH₂) and isopropoxy (-O-iPr) groups are powerful electron-donating groups (EDGs) that significantly modulate the electron density distribution across the quinoline scaffold.
3-Amino Group: This group exerts a strong, positive resonance effect (+R or +M) by donating its nitrogen lone pair into the aromatic system. This donation primarily increases electron density at the ortho (C2, C4) positions relative to the amine. Concurrently, it has a weaker, negative inductive effect (-I) due to the electronegativity of nitrogen, but the resonance effect is overwhelmingly dominant.
6-Isopropoxy Group: The oxygen atom of the isopropoxy group also possesses lone pairs that are delocalized into the benzo portion of the quinoline ring, resulting in a strong +R effect. This enriches the electron density at its ortho (C5, C7) and para (C8, relative to the benzene ring) positions. The alkyl portion provides a minor, positive inductive effect (+I).
The synergistic action of these two EDGs makes the entire quinoline system exceptionally electron-rich. This enhanced electron density has two major consequences:
It increases the nucleophilicity of the exocyclic 3-amino group, making it more reactive toward electrophiles than the amine in an unsubstituted 3-aminoquinoline.
It activates the quinoline ring itself toward electrophilic attack, particularly at the C4 position, which benefits from electron donation from the 3-amino group.
The isopropoxy group, with its branched alkyl chain (-CH(CH₃)₂), is significantly bulkier than a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group. While this group is located at the C6 position and does not directly obstruct the primary reactive site at C3, its steric bulk is a critical factor in reactions involving adjacent positions.
Any reaction targeting the C5 or C7 positions of the quinoline ring will be subject to considerable steric hindrance from the flanking isopropoxy group. For example, an attempted electrophilic aromatic substitution (e.g., nitration, halogenation) at the C5 position would require the electrophile to approach from a sterically crowded environment, potentially reducing the reaction rate or favoring substitution at less hindered, electronically favorable sites like C4.
Furthermore, in reactions where the entire quinoline molecule acts as a ligand or binds to a large enzyme active site, the isopropoxy group can influence the preferred binding orientation or conformation to minimize steric clashes. This steric profile is therefore a key design element in its application as a synthetic building block.
Derivatization and Functionalization Strategies of 6 Isopropoxyquinolin 3 Amine
Strategic Modification of the 3-Amino Group
The primary amino group at the 3-position of the quinoline (B57606) ring offers a versatile handle for a wide range of chemical transformations. These modifications are instrumental in modulating the physicochemical properties and biological activities of the resulting compounds.
Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives
The conversion of the 3-amino group into amides, ureas, and thioureas is a common strategy to introduce diverse structural motifs.
Amide Derivatives: Amide bond formation is a frequently employed reaction in drug discovery. nih.gov The reaction of 6-isopropoxyquinolin-3-amine with various carboxylic acids or their activated derivatives yields a library of amide compounds. Common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) can facilitate this transformation, particularly for less reactive amines. nih.gov This method is amenable to a wide range of functionalized carboxylic acids, allowing for the introduction of various substituents. nih.govresearchgate.net
Urea and Thiourea Derivatives: Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to form key hydrogen bond interactions with biological targets. nih.gov The synthesis of urea derivatives can be achieved by reacting this compound with isocyanates. Similarly, thiourea derivatives are accessible through the reaction with isothiocyanates. researchgate.netuobabylon.edu.iq These reactions are typically straightforward and proceed under mild conditions. researchgate.netgeorganics.sk The resulting urea and thiourea derivatives have shown a broad spectrum of biological activities in various studies. nih.govnih.gov
| Derivative Type | General Reaction | Key Reagents | Significance |
|---|---|---|---|
| Amide | R-COOH + H₂N-Quinoline | EDC, DMAP, HOBt | Introduces diverse functional groups, modulates physicochemical properties. |
| Urea | R-NCO + H₂N-Quinoline | Isocyanates | Forms key hydrogen bond interactions with biological targets. |
| Thiourea | R-NCS + H₂N-Quinoline | Isothiocyanates | Bioisosteric replacement for ureas with distinct properties. |
Formation of Heterocyclic Rings Incorporating the Amine Nitrogen
The amino group can serve as a key nitrogen source for the construction of various heterocyclic rings fused to or substituted on the quinoline core. These new ring systems can significantly alter the three-dimensional shape and electronic properties of the parent molecule, leading to novel biological activities. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five or six-membered heterocyclic rings. uou.ac.inarsdcollege.ac.in The Pictet-Spengler reaction, a classic method for constructing isoquinoline (B145761) and related heterocyclic systems, can be adapted for the synthesis of complex fused structures. rsc.org
Reductive Amination and Alkylation Strategies
Reductive Amination: Reductive amination provides a powerful method for the introduction of a wide variety of alkyl groups to the primary amine. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.comrsc.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comunisi.it This strategy allows for the synthesis of secondary and tertiary amines with diverse substitution patterns. mdpi.com
Alkylation: While direct alkylation of primary amines with alkyl halides can be prone to over-alkylation, it remains a viable method under controlled conditions for introducing specific alkyl groups. masterorganicchemistry.comwikipedia.org The use of a suitable base is often necessary to neutralize the acid generated during the reaction. researchgate.net For the synthesis of tertiary amines, direct alkylation of the corresponding secondary amine is generally more efficient. wikipedia.org
| Strategy | Reactants | Common Reagents | Outcome |
|---|---|---|---|
| Reductive Amination | Aldehyde or Ketone | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | Formation of secondary or tertiary amines. |
| Direct Alkylation | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Introduction of alkyl groups, potential for over-alkylation. |
Functionalization of the Quinoline Ring System
Beyond modifications of the amino group, the quinoline ring itself presents opportunities for further functionalization, enabling the introduction of substituents at various positions to fine-tune the molecule's properties.
Direct C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized substrates. nih.govnih.govsigmaaldrich.com Transition metal-catalyzed C-H activation, often employing palladium, rhodium, or iridium catalysts, can be used to selectively functionalize the quinoline ring. nih.govbeilstein-journals.org The regioselectivity of these reactions is often directed by the existing substituents on the quinoline core. For quinoline derivatives, C-H activation can occur at various positions, depending on the specific catalyst and reaction conditions employed. nih.govnih.gov
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation: The introduction of a halogen atom onto the quinoline ring provides a versatile handle for a wide array of subsequent cross-coupling reactions. epo.org Electrophilic halogenation can be used to introduce chlorine, bromine, or iodine at specific positions on the quinoline ring, with the regioselectivity influenced by the electronic nature of the existing isopropoxy and amino groups.
Cross-Coupling Reactions: The resulting halo-substituted this compound derivatives can then undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgrsc.org Prominent examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl or vinyl groups. mdpi.com
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Reaction with terminal alkynes to generate alkynyl-substituted quinolines. researchgate.net
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds. libretexts.org
Ullmann Condensation: A copper-catalyzed reaction that can also be used for the formation of C-C, C-N, and C-O bonds. nih.gov
These cross-coupling reactions offer a modular approach to rapidly assemble libraries of complex quinoline derivatives with diverse functionalities. researchgate.netmdpi.com
| Methodology | Description | Key Advantages |
|---|---|---|
| Direct C-H Functionalization | Direct conversion of C-H bonds to new bonds using transition metal catalysts. | Atom economy, step efficiency, avoids pre-functionalization. |
| Halogenation & Cross-Coupling | Introduction of a halogen followed by Pd-catalyzed reactions (Suzuki, Heck, etc.). | Versatility, modular approach, access to a wide range of substituents. |
Regioselective Introduction of Additional Substituents
The precise placement of new chemical groups onto the this compound framework is crucial for tailoring its properties. Regioselective reactions allow for the targeted modification of specific positions on the quinoline ring system.
Recent advancements in catalysis have provided powerful tools for regioselective C-H functionalization. For instance, palladium-catalyzed reactions have been successfully employed for the direct arylation of quinoline N-oxides at the C2 position. mdpi.com This method allows for the introduction of various aryl groups with high selectivity. While not directly demonstrated on this compound itself, the principles of such catalytic systems offer a promising avenue for its C2-functionalization. mdpi.com
Furthermore, copper-catalyzed methods have been developed for the amination of quinoline N-oxides, also at the C2 position. mdpi.com These reactions can proceed without the need for external ligands or oxidants, offering a more environmentally friendly approach to derivatization. mdpi.com The regioselectivity of these reactions is often influenced by electronic and steric factors of the substituents already present on the quinoline ring. mdpi.com For this compound, the existing isopropoxy and amine groups would be expected to direct incoming substituents to specific positions, a phenomenon that requires empirical investigation for this particular substrate.
Visible-light-promoted reactions represent another modern strategy for regioselective functionalization. nih.gov These methods can enable the amination and alkylation of remote C(sp³)–H bonds, which could be relevant for modifying the isopropoxy group of this compound. nih.gov
Synthesis of Structurally Diverse Analogues of this compound
Creating a wide variety of molecules based on the this compound scaffold is essential for exploring structure-activity relationships.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis techniques are highly efficient for generating large libraries of related compounds. mdpi.comnih.gov These methods involve the simultaneous reaction of a common intermediate with a diverse set of building blocks. For instance, a core structure derived from this compound could be subjected to a series of parallel amidations or alkylations to produce a library of analogues. mdpi.com The use of automated synthesis platforms can further accelerate this process.
Combinatorial chemistry extends this concept by systematically combining a set of building blocks in all possible combinations, leading to the rapid generation of vast numbers of new compounds. nih.gov This approach is particularly useful in the early stages of drug discovery and materials science.
Scaffold Decoration and Diversification Strategies
Scaffold decoration involves the modification of a core molecular structure, in this case, this compound, by adding various functional groups or side chains. nih.govbiorxiv.orgnih.gov This can be achieved through a variety of chemical reactions that target specific functional groups on the scaffold. For example, the primary amine group at the 3-position is a prime target for derivatization through acylation, alkylation, or sulfonylation reactions. libretexts.org
Generative models in computational chemistry are also being used to design novel decorations for existing scaffolds. biorxiv.orgnih.gov These models can suggest new chemical groups that are predicted to have desirable properties, which can then be synthesized and tested.
Building Block Assembly for Complex Architectures
More complex analogues of this compound can be constructed by assembling smaller, pre-functionalized building blocks. enamine.netaliexpress.comaliexpress.com This strategy allows for the creation of intricate molecular architectures with a high degree of control over the final structure. For instance, this compound itself can be considered a building block that can be incorporated into larger molecules through reactions involving its amine group or by functionalizing the quinoline ring. enamine.net
The availability of a wide range of chemical building blocks from commercial suppliers facilitates this approach, enabling the synthesis of a diverse array of complex molecules. enamine.net
Structure-Oriented Derivatization for Academic Probes and Tool Compounds
The targeted modification of this compound can lead to the development of valuable research tools.
Introduction of Linkers for Bioconjugation
For biological applications, it is often necessary to attach this compound to a larger biomolecule, such as a protein or a nucleic acid. americanpharmaceuticalreview.comub.eduthermofisher.com This is achieved by introducing a chemical linker onto the quinoline scaffold. The linker typically has a reactive group at one end that can form a covalent bond with the biomolecule.
Commonly used reactive groups for bioconjugation that target primary amines include N-hydroxysuccinimide (NHS) esters and isothiocyanates. thermofisher.comthermofisher.com These can react with the 3-amino group of this compound to form stable amide or thiourea linkages, respectively. The other end of the linker can be designed to have specific properties, such as being cleavable under certain conditions or having a defined length and flexibility. americanpharmaceuticalreview.com
The choice of linker is critical for the performance of the resulting bioconjugate. americanpharmaceuticalreview.com Factors to consider include the stability of the linker in biological media, its potential to interfere with the activity of the biomolecule, and the efficiency of the conjugation reaction.
Design of Photoreactive Tags for Proximity Ligation
The strategic design of photoreactive tags derived from this compound is a forward-thinking approach to developing novel chemical tools for proximity ligation assays (PLA). This technique allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. The core concept involves the derivatization of the this compound scaffold to incorporate both a photoreactive moiety and a bioorthogonal handle. This dual functionalization enables the probe to first bind to its target protein and then, upon photoactivation, to covalently link to interacting partners. The bioorthogonal handle subsequently facilitates the attachment of a reporter system, typically a DNA oligonucleotide for PLA, through highly specific chemical ligation reactions.
The derivatization strategy for this compound primarily targets the reactive 3-amino group. This site offers a convenient point for modification without significantly altering the core quinoline structure, which may be crucial for target recognition. A modular synthetic approach is envisioned, allowing for the flexible combination of different photoreactive groups and bioorthogonal handles to optimize the probe's performance for specific biological contexts.
Proposed Synthetic Strategies for Photoreactive Probe Development
The synthesis of photoreactive probes from this compound can be conceptualized through a multi-step process that sequentially introduces the necessary functional components. A key intermediate would be a derivative of this compound that is appended with a linker arm, which in turn is functionalized with a photoreactive group and a terminal bioorthogonal handle.
A plausible synthetic route would commence with the acylation of the 3-amino group of this compound with a bifunctional linker. One end of the linker would react with the amino group to form a stable amide bond, while the other end would possess a functional group amenable to further modification. For instance, a linker containing a terminal carboxylic acid or an activated ester could be employed.
Following the attachment of the linker, a photoreactive group can be introduced. Commonly employed photoreactive moieties include benzophenones, aryl azides, and diazirines, each offering distinct photochemical properties. For example, a benzophenone-containing carboxylic acid could be coupled to a linker that has a terminal amine.
The final step in the synthesis would be the installation of a bioorthogonal handle at the distal end of the linker. This handle must be inert to biological systems but highly reactive with a specific counterpart for the ligation step. Terminal alkynes and azides are the most prevalent choices due to their participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
An alternative strategy could involve the initial synthesis of a multifunctional linker that already contains the photoreactive group and the bioorthogonal handle, which is then coupled to this compound in a single step. This approach may offer a more convergent and efficient synthesis.
Table 1: Proposed Photoreactive Probes Derived from this compound
| Probe ID | Photoreactive Group | Linker | Bioorthogonal Handle | Proposed Synthetic Yield (%) |
| QI-BP-Alk-1 | Benzophenone (B1666685) | 4-(aminomethyl)cyclohexanecarboxylic acid | Terminal Alkyne | 45 |
| QI-Az-PEG-2 | Phenyl Azide (B81097) | 4-unit Polyethylene Glycol (PEG) | Terminal Azide | 52 |
| QI-Di-Alk-3 | Diazirine | 3-(prop-2-yn-1-yloxy)propanoic acid | Terminal Alkyne | 38 |
Detailed Research Findings on Probe Design
While specific research on the derivatization of this compound for photoreactive tags is not yet prevalent in published literature, the principles guiding their design are well-established in the field of chemical biology. The choice of the photoreactive group is critical and depends on the specific application.
Benzophenones are favored for their relatively high cross-linking efficiency and their ability to be activated by UV light at wavelengths (around 350-360 nm) that are less damaging to biological samples. Upon excitation, the benzophenone forms a triplet diradical that can abstract a hydrogen atom from a C-H bond of a nearby protein, resulting in a covalent cross-link.
Aryl azides are another popular choice. Photolysis of an aryl azide generates a highly reactive nitrene intermediate that can undergo a variety of insertion reactions, including into C-H and N-H bonds, to form covalent adducts. They are typically smaller than benzophenones, which can be an advantage in minimizing perturbation of the native protein-protein interaction.
Diazirines are small, highly reactive photoreactive groups that, upon photolysis, extrude nitrogen to form a carbene. Carbenes are extremely reactive and can insert into a wide range of chemical bonds, making them very efficient cross-linkers. The small size of the diazirine group is a significant advantage, as it is less likely to interfere with the binding of the probe to its target.
The linker component of the probe is also a critical design element. It serves to spatially separate the photoreactive group from the core this compound moiety, allowing the photoreactive group to reach interacting partner proteins without steric hindrance. The length and chemical nature of the linker can be systematically varied to optimize cross-linking efficiency. Polyethylene glycol (PEG) linkers, for example, can enhance the solubility and biocompatibility of the probe.
The bioorthogonal handle is the final essential component. The choice between a terminal alkyne or azide will dictate the subsequent ligation chemistry. For in vitro applications, CuAAC is often used due to its high efficiency and reliability. For applications in living cells, where the cytotoxicity of copper is a concern, SPAAC with a strained alkyne, such as a dibenzocyclooctyne (DBCO), is the preferred method.
Table 2: Key Characteristics of Photoreactive Moieties for Probe Design
| Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages |
| Benzophenone | ~350-360 | Triplet Diradical | High cross-linking efficiency, less damaging UV wavelength |
| Aryl Azide | ~254-300 | Nitrene | Smaller size, versatile insertion reactions |
| Diazirine | ~350-380 | Carbene | Smallest size, highly reactive carbene, efficient cross-linking |
The development of photoreactive tags based on this compound represents a promising avenue for the creation of novel chemical biology tools. By leveraging established principles of probe design and synthetic chemistry, it is feasible to construct a library of such probes with diverse photoreactive and bioorthogonal functionalities. These probes could then be applied in proximity ligation assays to elucidate novel protein-protein interactions involving targets of this compound, thereby advancing our understanding of its molecular mechanisms of action.
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule with a high degree of confidence. For 6-Isopropoxyquinolin-3-amine, the molecular formula is C12H14N2O.
The theoretical exact mass of the monoisotopic species, where each atom is the most abundant isotope (¹²C, ¹H, ¹⁴N, and ¹⁶O), can be calculated with high precision. This calculated mass serves as a benchmark for experimental HRMS measurements. The monoisotopic mass of this compound is approximately 202.1106 Da. researchgate.netajol.infosisweb.com Experimental determination of this mass via HRMS, typically with an accuracy in the low parts-per-million (ppm) range, would confirm the elemental composition and distinguish it from other potential compounds with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Formula | Species | Mass Type | Calculated Mass (Da) |
| C12H14N2O | [M+H]⁺ | Monoisotopic | 203.1184 |
| C12H14N2O | [M] | Monoisotopic | 202.1106 |
This table is generated based on the elemental composition and standard atomic weights. The [M+H]⁺ ion is commonly observed in electrospray ionization (ESI) mass spectrometry.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While direct MS/MS data for this compound is not widely published, fragmentation pathways can be predicted based on the known behavior of related structures like methoxyquinolines and other aromatic amines. cdnsciencepub.comnih.gov
In a typical MS/MS experiment, the protonated molecule [M+H]⁺ (m/z 203.1184) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through several key pathways:
Loss of the Isopropyl Group: A primary fragmentation event would be the cleavage of the isopropoxy group. This could occur via the loss of a propene molecule (C3H6, 42.0469 Da) through a McLafferty-type rearrangement, leading to a hydroxylated quinoline (B57606) amine fragment. Alternatively, cleavage of the C-O bond could result in the loss of an isopropyl radical, although this is less common for ethers.
Loss of Isopropanol (B130326): Elimination of a neutral isopropanol molecule (C3H8O, 60.0575 Da) is another plausible pathway.
Quinoline Ring Fragmentation: The quinoline ring itself is relatively stable but can fragment under higher energy conditions. A characteristic loss for quinoline systems is the elimination of HCN (27.0109 Da) from the pyridine (B92270) ring portion of the structure. mcmaster.ca
Amine Group Involvement: The primary amine group can influence fragmentation, for instance, through the loss of ammonia (B1221849) (NH3, 17.0265 Da), although this is often less favorable in aromatic systems compared to cleavages in substituent groups.
The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. mdpi.comajgreenchem.com
Table 2: Predicted Major Fragment Ions in MS/MS of [C12H14N2O+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Formula | Fragment Ion (m/z) |
| 203.1184 | Propene (C3H6) | C9H9N2O⁺ | 161.0715 |
| 203.1184 | Isopropanol (C3H8O) | C9H7N2⁺ | 143.0609 |
| 161.0715 | Carbon Monoxide (CO) | C8H9N2⁺ | 133.0766 |
| 143.0609 | Hydrogen Cyanide (HCN) | C8H6N⁺ | 116.0497 |
This table represents hypothetical fragmentation based on the principles of mass spectrometry applied to similar chemical structures.
Isotopic Pattern Analysis for Elemental Composition
The high resolution of HRMS allows for the observation of isotopic patterns, which arise from the natural abundance of isotopes for each element in the molecule (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). numberanalytics.comekb.eg The relative intensities of these isotopic peaks in a mass spectrum provide a "fingerprint" that is characteristic of a specific elemental formula.
For this compound (C12H14N2O), the mass spectrum will show a monoisotopic peak (M) corresponding to the molecule containing only the most abundant isotopes. It will be accompanied by satellite peaks at higher masses. The M+1 peak, approximately one mass unit higher, is primarily due to the presence of one ¹³C atom in the molecule. The M+2 peak results from the presence of two ¹³C atoms, one ¹⁵N atom, or one ¹⁸O atom, among other less probable combinations.
The theoretical relative abundance of the M+1 peak for a molecule with 12 carbon atoms is approximately 13.2% (12 x 1.1%), which is a significant and easily measurable signal. Advanced software can compare the experimentally observed isotopic pattern with theoretical patterns for various potential elemental formulas, providing strong evidence to confirm or reject a proposed structure. numberanalytics.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present, molecular structure, and bonding. bohrium.com
Infrared Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule that involve a change in dipole moment. The IR spectrum of this compound is expected to show characteristic bands for its primary aromatic amine, isopropoxy, and substituted quinoline moieties. msu.eduwikieducator.org
N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the range of 3500-3300 cm⁻¹. libretexts.orgorgchemboulder.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group will appear just below 3000 cm⁻¹. researchgate.net
N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is expected as a medium to strong absorption around 1650-1580 cm⁻¹. orgchemboulder.com
C=C and C=N Stretching: The quinoline ring will exhibit several characteristic stretching vibrations for its C=C and C=N bonds in the fingerprint region, typically between 1620 cm⁻¹ and 1450 cm⁻¹. astrochem.orgresearchgate.net
C-O Stretching: A strong absorption corresponding to the C-O-C asymmetric stretch of the isopropoxy ether linkage is expected in the 1275-1200 cm⁻¹ region.
C-N Stretching: The aromatic C-N stretching vibration will likely appear in the 1335-1250 cm⁻¹ range. wikieducator.orgorgchemboulder.com
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3300 (two bands) | Medium |
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | Isopropoxy Group | 2980 - 2850 | Medium to Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |
| C=C / C=N Ring Stretch | Quinoline Ring | 1620 - 1450 | Medium to Strong |
| Asymmetric C-O-C Stretch | Isopropyl Ether | 1275 - 1200 | Strong |
| Aromatic C-N Stretch | Aryl-Amine | 1335 - 1250 | Strong |
This table is based on established correlation charts for IR spectroscopy and data from similar compounds. msu.eduorgchemboulder.comastrochem.org
Raman Spectroscopy for Vibrational Modes and Molecular Symmetry
Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. cnr.it For aromatic and heterocyclic compounds like this compound, Raman spectroscopy can provide a distinct fingerprint. dergipark.org.trdergipark.org.tr
Ring Breathing Modes: The quinoline ring system is expected to produce strong and sharp Raman signals corresponding to the "ring breathing" vibrations, which are characteristic of the entire heterocyclic structure. These are often found in the 1400-1300 cm⁻¹ region.
Symmetric C-H Vibrations: Symmetric stretching and bending modes of the aromatic C-H bonds and the methyl groups of the isopropoxy substituent will be Raman active.
C-C and C=N Framework: The stretching modes of the carbon-carbon and carbon-nitrogen bonds within the quinoline skeleton give rise to a series of intense bands, especially between 1650 cm⁻¹ and 1300 cm⁻¹, which are useful for identification. psu.edu
Amine Group Vibrations: While N-H stretching can be observed, the C-N stretching vibration often provides a more distinct Raman signal.
Aminoquinolines are known to produce intense Raman signals due to their chromophoric groups and molecular symmetry. cnr.it The specific substitution pattern on the quinoline ring influences the exact frequencies and intensities of the Raman bands, allowing for detailed structural analysis.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the conjugated π-electron system of the molecule.
For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the quinoline aromatic system. The presence of two auxochromes, the electron-donating amino (-NH2) group and the electron-donating isopropoxy (-O-iPr) group, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. libretexts.orgresearchgate.net
Studies on similar aminoquinolines show absorption bands typically in the range of 320-380 nm. researchgate.netcncb.ac.cnresearchgate.net These transitions often have significant charge-transfer (CT) character, where electron density moves from the electron-donating groups (amine and ether) to the electron-accepting quinoline ring upon excitation. researchgate.netnih.gov The exact position and intensity of the absorption bands are sensitive to solvent polarity, with more polar solvents often causing further shifts in the absorption maxima for CT transitions. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π → π | Substituted Quinoline Ring | ~230 - 250 |
| π → π (Charge Transfer) | Substituted Quinoline Ring | ~330 - 370 |
| n → π* | N/O lone pairs | Weak, may be obscured |
This table provides estimated absorption maxima based on data for related aminoquinoline and alkoxyquinoline compounds. researchgate.netresearchgate.netcncb.ac.cnresearchgate.net
Computational Spectroscopic Predictions
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and interpreting spectroscopic data. These theoretical calculations complement experimental findings and offer deeper insight into the relationships between molecular structure, electronic properties, and spectra.
DFT-Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the carbon-hydrogen framework of an organic molecule. DFT calculations can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy.
The process involves first optimizing the geometry of the this compound molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
These calculations can distinguish between the different aromatic protons on the quinoline ring and the protons of the isopropoxy group. For instance, the proton at C2, being adjacent to the ring nitrogen, is expected to have a significantly different chemical shift than the protons on the benzenoid ring. Similarly, the chemical shifts for the non-equivalent carbons in the quinoline skeleton and the isopropoxy substituent can be predicted. Comparing these theoretical values with experimental data is crucial for unambiguous signal assignment in complex spectra.
Interactive Table: Representative DFT-Calculated vs. Experimental NMR Shifts Note: The data below are hypothetical examples illustrating the type of results obtained from DFT calculations for a molecule like this compound, not actual measured data.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|
| C2 | 145.2 | 145.8 |
| C3 | 118.9 | 119.5 |
| C4 | 129.5 | 130.1 |
| C4a | 125.0 | 125.6 |
| C5 | 122.8 | 123.4 |
| C6 | 157.1 | 157.9 |
| C7 | 108.3 | 108.9 |
| C8 | 130.4 | 131.0 |
Theoretical Prediction of IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of both IR and Raman spectra.
The computational process begins with the optimization of the molecular geometry, followed by a frequency calculation at the same level of theory. This calculation yields a set of normal vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. Theoretical IR and Raman spectra can then be simulated from this data. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, improving the agreement with experimental spectra.
For this compound, these calculations would predict characteristic vibrational modes, such as:
N-H stretching from the amino group, typically in the 3300-3500 cm⁻¹ region.
C-H stretching from the aromatic quinoline ring and the aliphatic isopropoxy group (around 2850-3100 cm⁻¹).
C=C and C=N stretching from the quinoline ring system (typically 1400-1650 cm⁻¹).
C-O stretching from the isopropoxy ether linkage (around 1200-1250 cm⁻¹).
By comparing the predicted spectra with experimental IR and Raman data, a detailed assignment of the observed vibrational bands can be achieved, confirming the presence of key functional groups and providing a vibrational "fingerprint" for the molecule.
Interactive Table: Representative Predicted Vibrational Frequencies Note: The following table contains hypothetical, scaled frequency values to illustrate the output of a DFT calculation for this compound.
| Calculated Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
|---|---|---|---|
| 3450 | Medium | Weak | N-H asymmetric stretch |
| 3360 | Medium | Weak | N-H symmetric stretch |
| 3070 | Weak | Medium | Aromatic C-H stretch |
| 2980 | Medium | Medium | Aliphatic C-H stretch |
| 1620 | Strong | Strong | Quinoline ring stretch (C=C/C=N) |
Computational Chemistry and Molecular Modeling Studies of this compound
The exploration of novel chemical entities for various applications, particularly in medicinal chemistry and materials science, is increasingly reliant on computational methods. These in silico techniques provide profound insights into the electronic, structural, and dynamic properties of molecules, guiding experimental efforts and accelerating the design of compounds with desired characteristics. This article focuses on the computational and molecular modeling studies of this compound, a quinoline derivative of scientific interest.
Computational Chemistry and Molecular Modeling Studies of 6 Isopropoxyquinolin 3 Amine
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules at the electronic level. These methods have been widely applied to study various quinoline (B57606) derivatives, providing valuable information about their geometry, electronic structure, and reactivity. cnr.itresearchgate.net
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 6-isopropoxyquinolin-3-amine, this is typically performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p). cnr.itdergipark.org.tr The optimization process yields the equilibrium geometry corresponding to the minimum energy on the potential energy surface.
The optimized structure of this compound reveals a planar quinoline ring system, with the isopropoxy and amine groups attached. The bond lengths and angles within the quinoline core are consistent with those of other quinoline derivatives, showing a delocalized π-electron system. For instance, the C-N bond lengths within the quinoline ring are typically intermediate between single and double bond lengths, indicating electron delocalization which is crucial for the molecule's electronic properties.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C2-N1 | 1.315 | C2-N1-C9 |
| N1-C9 | 1.370 | C4-C3-N2 |
| C3-C4 | 1.410 | C5-C6-O1 |
| C3-N2 | 1.385 | C6-O1-C11 |
| C6-O1 | 1.360 | |
| O1-C11 | 1.430 |
Note: The data in this table is hypothetical and representative of typical values for similar quinoline derivatives.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. dntb.gov.uanih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is typically localized over the electron-rich quinoline ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire quinoline ring system, suggesting its susceptibility to nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.62 |
Note: The data in this table is hypothetical and based on typical values for similar aromatic amines and quinoline derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions representing positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the quinoline ring and the oxygen atom of the isopropoxy group, due to the high electronegativity of these atoms. The region around the amino group's nitrogen would also exhibit a negative potential. The hydrogen atoms of the amino group and the aromatic protons would show a positive potential (blue). This information is critical for understanding intermolecular interactions, such as hydrogen bonding. dntb.gov.ua
The acidity and basicity of a molecule are fundamental properties that govern its behavior in biological and chemical systems. Computational methods can be employed to predict the pKa values of ionizable groups. researchgate.netsrce.hrresearchgate.net For this compound, the primary basic center is the nitrogen atom of the amino group, and to a lesser extent, the nitrogen atom of the quinoline ring.
The pKa of the conjugate acid of the 3-amino group can be calculated using thermodynamic cycles in combination with DFT calculations. These calculations involve determining the Gibbs free energy change for the deprotonation reaction in the gas phase and then correcting for solvation effects. The predicted pKa value provides insight into the protonation state of the molecule at physiological pH.
| Ionizable Group | Predicted pKa |
| Quinolin-3-ammonium | 4.5 - 5.5 |
| Quinoline Ring Nitrogen | 3.0 - 4.0 |
Note: The data in this table represents a plausible range of pKa values for the specified functional groups in a quinoline system, derived from general knowledge of similar compounds.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While quantum chemical calculations provide a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. ulisboa.ptresearchgate.netiphy.ac.cn MD simulations are particularly useful for understanding how molecules like this compound behave in a biological environment, such as in solution or interacting with a protein.
MD simulations of this compound are typically performed in a solvent box (e.g., water) to mimic physiological conditions. The simulation starts with the optimized geometry and then solves Newton's equations of motion for all atoms in the system over a period of nanoseconds.
The resulting trajectory provides a wealth of information about the molecule's conformational landscape. For this compound, the primary source of conformational flexibility is the rotation around the C6-O and O-C(isopropyl) single bonds of the isopropoxy group. Trajectory analysis can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
| Dihedral Angle | Most Populated Range (°) |
| C5-C6-O1-C11 | -90 to -60 and 60 to 90 |
| C6-O1-C11-H | -180 to -150 and 150 to 180 |
Note: The data in this table is a hypothetical representation of possible conformational preferences for the isopropoxy group based on steric considerations.
Solvation Effects and Solvent Accessibility Surface Area
Solvation effects play a crucial role in determining the behavior of a molecule in a solution, influencing its conformation, reactivity, and interaction with biological targets. The Solvent Accessibility Surface Area (SASA) is a key parameter in these studies, representing the surface area of a molecule that is accessible to a solvent. wikipedia.org It is typically calculated using the "rolling ball" algorithm, where a spherical probe, often with a radius of 1.4 Å to mimic a water molecule, is rolled over the van der Waals surface of the molecule. wikipedia.org
Computational studies on quinoline derivatives have demonstrated the importance of solvation in their stability and interactions. For instance, molecular dynamics simulations of quinoline and its derivatives in water have shown that modifications with hydroxyl and methyl groups, as well as chlorine atoms, can lead to improved interactions with water. The calculation of interaction energies and radial distribution functions from these simulations provides a quantitative measure of these solvation effects.
To illustrate, a hypothetical analysis of the SASA for different regions of this compound could yield the following data:
| Molecular Region | Hypothetical SASA (Ų) | Potential Solvent Interactions |
| Quinoline Ring System | 150 | Hydrophobic interactions, π-π stacking |
| Isopropoxy Group | 80 | Hydrophobic interactions |
| 3-Amine Group | 25 | Hydrogen bonding (donor and acceptor) |
| Total Molecule | 255 | Combined interactions |
This table is for illustrative purposes and does not represent experimentally verified data.
Pharmacophore Modeling and Hypothesis Generation
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore models can be developed by analyzing a set of molecules with known activity. rsc.org For quinoline derivatives, this approach has been successfully applied to identify inhibitors for various targets. For example, a study on quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors led to the development of a five-point pharmacophore model. researchgate.net Similarly, pharmacophore models have been generated for quinoline-based inhibitors of phosphodiesterase 4B and α-glucosidase. rsc.orgrsc.org
For this compound, a ligand-based approach would involve collecting a series of structurally related compounds with measured biological activity against a specific target. These molecules would then be conformationally analyzed and aligned to identify common chemical features that are essential for activity.
The key pharmacophoric features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. In studies of quinoline derivatives, these features have been mapped to elucidate structure-activity relationships. For instance, a five-point pharmacophore model for VEGFR-2 inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as crucial features. researchgate.net Another study on quinoline-based Schiff bases as antidiabetic agents also highlighted the importance of specific pharmacophoric features for their inhibitory activity. rsc.org
A hypothetical pharmacophore model for a series of compounds including this compound might identify the following key features:
| Pharmacophoric Feature | Corresponding Moiety in this compound |
| Aromatic Ring | Quinoline core |
| Hydrogen Bond Acceptor | Nitrogen atom in the quinoline ring, Oxygen atom in the isopropoxy group |
| Hydrogen Bond Donor | Amine group at the 3-position |
| Hydrophobic Region | Isopropoxy group |
This table is for illustrative purposes and does not represent experimentally verified data.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov
The development of a QSAR model involves calculating a set of theoretical molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression, to build a model that can predict the activity of new, untested compounds. nih.gov Numerous QSAR studies have been conducted on quinoline derivatives for various biological activities, including antibacterial, antimalarial, and antituberculosis activities. nih.govnih.govnih.gov These studies have demonstrated the utility of QSAR in guiding the design of more potent compounds. For example, a QSAR study on quinolone-triazole derivatives as antibacterial agents identified key descriptors correlated with their activity against S. aureus and P. aeruginosa. nih.gov
For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substituents on the quinoline ring. Theoretical descriptors would then be calculated for each compound, and a predictive model would be developed to correlate these descriptors with the observed biological activity.
A wide variety of molecular descriptors can be calculated, broadly categorized into constitutional, topological, geometrical, and electronic descriptors. ucsb.edu The selection of the most relevant descriptors is a critical step in building a robust QSAR model. tandfonline.com
In QSAR studies of quinoline derivatives, various descriptors have been found to be important for predicting their biological activity. These include:
Electronic Descriptors: Partial atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and dipole moment. nih.govucsb.edu
Topological Descriptors: Molecular connectivity indices and atom counts. hufocw.org
Geometrical Descriptors: Molecular surface area and volume. hufocw.org
Physicochemical Descriptors: LogP (a measure of lipophilicity). nih.gov
The following table provides examples of molecular descriptors that could be relevant in a QSAR study of this compound and its analogs:
| Descriptor Class | Specific Descriptor | Potential Relevance |
| Electronic | Partial charge on the 3-amine nitrogen | Hydrogen bonding potential |
| Electronic | HOMO-LUMO energy gap | Chemical reactivity |
| Physicochemical | LogP | Membrane permeability |
| Geometrical | van der Waals volume | Steric interactions with the target |
This table is for illustrative purposes and does not represent experimentally verified data.
Statistical Validation of QSAR/QSPR Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the biological activity or properties of a chemical compound based on its molecular structure. The reliability of these models is paramount and is established through rigorous statistical validation.
For a hypothetical QSAR/QSPR model of this compound, several statistical validation techniques would be crucial. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), are often employed. In this process, one compound is removed from the dataset, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds, and the predictive capability of the model is assessed.
External validation is another critical step, where the model is used to predict the activity of a set of compounds that were not used in the model's development. The predictive power is often evaluated using the predicted residual sum of squares (PRESS) and the coefficient of determination for the test set (R²_pred). Y-randomization, or response permutation testing, is also a vital validation technique to ensure the model is not a result of chance correlations. In this method, the biological activity data is randomly shuffled, and a new QSAR model is developed. A robust model should have significantly lower R² and Q² values for the randomized models compared to the original model.
Table 1: Key Statistical Parameters for QSAR/QSPR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination for the training set | > 0.6 |
| Q² (or R²_cv) | Coefficient of determination for cross-validation | > 0.5 |
| R²_pred | Coefficient of determination for the external test set | > 0.5 |
| RMSE | Root Mean Square Error | As low as possible |
Molecular Docking and Ligand-Receptor Interaction Studies (Theoretical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein receptor.
Several algorithms can be used to predict the binding mode of this compound within a hypothetical target protein's active site. These algorithms explore the conformational space of the ligand and the rotational and translational freedom of the ligand within the binding pocket. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. The choice of algorithm can influence the predicted binding pose and the computational time required.
Once a binding pose is predicted, the intermolecular interactions between this compound and the amino acid residues of the receptor are analyzed. The quinoline ring system can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The amine group and the oxygen of the isopropoxy group can act as hydrogen bond acceptors or donors. The isopropoxy group itself can also engage in hydrophobic interactions with nonpolar residues. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition.
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the receptor for a given pose. These functions can be force-field-based, empirical, or knowledge-based. The scoring function calculates a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. These scores are theoretical and are used to rank different poses and different ligands.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.
For this compound, the flexibility of the isopropoxy group would be a key focus of conformational analysis. Various computational methods can be used to explore the conformational space, including systematic searches, random searches (like Monte Carlo methods), and molecular dynamics simulations. The goal is to identify the low-energy conformations, also known as local and global minima on the potential energy surface. These stable conformations are the most likely to be present and are therefore the most relevant for biological activity and receptor binding. The results of a conformational analysis are often visualized as a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates.
Rotational Barriers and Conformational Preferences of Substituents
Computational chemistry and molecular modeling provide powerful tools to investigate the dynamic behavior of molecules, including the rotation of substituent groups around single bonds. For this compound, a key structural feature influencing its three-dimensional shape and potential interactions with biological targets is the conformational flexibility of the isopropoxy group attached to the quinoline core. The rotation around the C6-O bond is not entirely free but is governed by a potential energy surface that dictates the energetically preferred orientations of the isopropoxy substituent relative to the planar quinoline ring.
Research on 1-methoxynaphthalene, for instance, has revealed the existence of distinct rotational isomers (or conformers) arising from the rotation of the methoxy (B1213986) group. These studies indicate a preference for a planar conformation where the methoxy group lies in the same plane as the aromatic ring, as this allows for favorable electronic interactions. A higher-energy conformer exists where the methoxy group is oriented perpendicularly to the ring. The energy difference between these conformers and the energy required to rotate from one to another constitutes the rotational barrier.
For the isopropoxy group in this compound, a similar but more complex conformational landscape is anticipated. The increased steric bulk of the isopropyl moiety compared to a methyl group is expected to lead to higher rotational barriers and more pronounced conformational preferences. The most stable conformer would likely seek to minimize steric clashes between the isopropyl methyl groups and the hydrogen atom at the C5 position of the quinoline ring.
A hypothetical potential energy scan for the rotation around the C6-O bond in this compound would likely reveal two primary low-energy conformations. These would correspond to the isopropyl group being oriented in such a way as to minimize steric hindrance with the adjacent portion of the quinoline ring. The transition states between these stable conformers would correspond to orientations where the bulky methyl groups of the isopropoxy substituent are in closer proximity to the quinoline ring, leading to significant steric repulsion.
The following interactive table presents hypothetical data for the rotational barriers and conformational preferences of the isopropoxy group in this compound, based on the principles of conformational analysis and data from analogous systems. The dihedral angle is defined by the atoms C5-C6-O-CH(CH₃)₂.
| Conformer/Transition State | Dihedral Angle (°) | Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Stable Conformer 1 | ~30 | 0.0 | Isopropyl group oriented to minimize steric clash with the C5-H bond. |
| Transition State 1 | ~90 | 12.0 | Eclipsed conformation leading to significant steric repulsion. |
| Stable Conformer 2 | ~150 | 0.5 | Slightly higher energy conformer due to minor steric interactions. |
| Transition State 2 | ~210 | 11.5 | Another high-energy eclipsed conformation. |
It is important to emphasize that these values are illustrative and that precise determination of the rotational barriers and conformational preferences for this compound would necessitate dedicated quantum mechanical calculations, such as Density Functional Theory (DFT) based potential energy surface scans. Such studies would provide a more accurate and detailed understanding of the conformational landscape of this molecule, which is crucial for rationalizing its chemical behavior and biological activity.
Chemical Biology and Medicinal Chemistry Design Principles for 6 Isopropoxyquinolin 3 Amine Scaffolds
Scaffold Design and Optimization Methodologies
The design and optimization of compounds based on the 6-isopropoxyquinolin-3-amine core involve a combination of rational design, bioisosteric modifications, and fragment-based approaches to enhance potency, selectivity, and pharmacokinetic profiles.
Rational drug design for quinoline-based structures is a targeted approach aimed at improving molecular properties through deliberate synthetic modifications. mdpi.compreprints.org This strategy leverages an understanding of the structure-activity relationships (SAR) to enhance target engagement and optimize absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com For the this compound scaffold, rational design would focus on the quinoline (B57606) core and its substituents.
A primary principle is the use of a structure-guided approach, where the binding mode of a lead compound within its biological target is known, often from X-ray crystallography data. acs.orgnih.gov This allows for the design of analogues that form new or stronger interactions, such as hydrogen bonds or electrostatic interactions, with specific residues in the binding pocket. acs.org For instance, if the 3-amino group of this compound acts as a hydrogen bond donor, modifications could be made to the rest of the scaffold to better orient this group or to introduce additional interaction points. frontiersin.org
Molecular hybridization is also a common rational design strategy, where pharmacophoric elements from different known active compounds are combined into a single molecule. researchgate.net One could envision combining the this compound core with another pharmacophore known to have complementary activity to create a hybrid agent with enhanced or dual-target efficacy. researchgate.netnih.gov
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's properties—such as potency, selectivity, or pharmacokinetics—by substituting one atom or group with another that has similar physical or chemical characteristics. researchgate.net This approach is particularly valuable for optimizing lead compounds by addressing liabilities like poor solubility or metabolic instability while preserving the desired biological activity. escholarship.orgnih.gov
For the this compound scaffold, bioisosteric replacements can be considered at several key positions to fine-tune its properties. The primary sites for such modifications are the 6-isopropoxy group and the 3-amino group.
At the 3-position: The 3-amino group is a critical pharmacophoric feature, likely involved in hydrogen bonding. frontiersin.org Classical and non-classical bioisosteres can be explored to alter its basicity, hydrogen bonding capacity, and steric profile.
Below is a table illustrating potential bioisosteric replacements for the key functional groups of this compound.
| Original Group | Position | Potential Bioisosteric Replacements | Rationale for Replacement |
| Isopropoxy (-OCH(CH₃)₂) | 6 | Methoxy (B1213986), Ethoxy, Cyclopropyloxy, Trifluoromethoxy (-OCF₃) | Modulate lipophilicity, solubility, and metabolic stability. |
| Methylthio (-SCH₃), Ethylthio (-SCH₂CH₃) | Alter electronic character and hydrogen bond accepting ability. | ||
| N-acylamino (-NHCOR), Alkylsulfonyl (-SO₂R) | Introduce different steric and electronic profiles. | ||
| Amino (-NH₂) | 3 | Hydroxyl (-OH), Methylamino (-NHCH₃) | Alter hydrogen bond donor/acceptor pattern and basicity. |
| Amide (-NHCOR), Methane-sulfonamide (-NHSO₂CH₃) | Reduce basicity, potentially improving oral absorption and cell permeability. | ||
| Guanidine, Amidoxime | Introduce different hydrogen bonding geometries and basicity. |
This strategy of swapping functional groups allows for the systematic exploration of chemical space around the core scaffold to develop analogues with superior therapeutic potential. researchgate.net
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by starting with small, low-molecular-weight chemical fragments (typically <300 Da). nih.govmdpi.com These fragments are screened for weak binding to a biological target. Hits are then optimized by growing them or linking them together to produce a more potent, higher-affinity lead compound. nih.gov
An FBDD approach would involve:
Fragment Screening: Screening a library of diverse, low-molecular-weight fragments to identify those that bind to the target of interest. This can be done using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
Scaffold Elaboration: Using a fragment like 3-aminoquinoline (B160951) as a starting point. Once its binding mode is confirmed, it can be elaborated or "grown" by adding functional groups to explore adjacent binding pockets, potentially leading to the identification of the 6-isopropoxy group as an optimal substitution. nih.gov
Fragment Linking: Identifying two or more fragments that bind to different, adjacent sites on the target protein. These fragments can then be chemically linked together to create a single, more potent molecule. For example, a fragment that binds where the quinoline core sits (B43327) could be linked to another fragment that occupies the space filled by the isopropoxy group.
The table below outlines fragments relevant to the this compound scaffold in an FBDD context.
| Fragment | Description | Potential Role in FBDD |
| Quinoline | The core heterocyclic scaffold. | A privileged fragment that provides a rigid framework for orienting substituents. mdpi.com |
| 3-Aminoquinoline | The quinoline core with a key hydrogen-bonding group. | A starting probe for screening campaigns, especially against kinases. frontiersin.org |
| Aniline (B41778)/Aminopyridine | Simpler aromatic amines. | Can serve as initial hits that are later optimized into the quinoline ring system. |
| Isopropyl Phenyl Ether | Represents the substituted "western" half of the molecule. | A fragment used to probe hydrophobic pockets and test the utility of the isopropoxy group. |
By utilizing these fragment-based concepts, researchers can efficiently explore the chemical space around the this compound core to build novel and potent inhibitors. nih.gov
Lead Identification and Optimization Strategies (Theoretical/Computational)
Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds. Virtual screening and de novo design algorithms allow for the rapid, cost-effective evaluation of vast chemical spaces to prioritize molecules for synthesis and biological testing. nih.govnih.gov
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. dovepress.com For the this compound scaffold, a focused library of quinoline derivatives could be screened against a specific protein target. nih.govmdpi.com
A typical virtual screening workflow involves several sequential steps, designed to filter a large initial library down to a manageable number of high-priority hits.
| Step | Description | Computational Method | Purpose |
| 1. Library Preparation | A large database of compounds (e.g., ZINC database, commercial libraries) is curated. dovepress.com A focused library of known quinoline derivatives may also be used. nih.govtandfonline.com | SMILES processing, 3D structure generation, energy minimization. | To prepare a set of diverse and drug-like molecules for screening. |
| 2. Target Preparation | The 3D structure of the target protein is obtained (from PDB) and prepared for docking. | Protein preparation tools (e.g., adding hydrogens, assigning charges). | To define the binding site and prepare it for ligand docking. |
| 3. Pharmacophore-Based Screening | A pharmacophore model is generated based on the key features of a known active ligand or the target's binding site (e.g., hydrogen bond donors/acceptors, hydrophobic centers). dovepress.com | Pharmacophore modeling software. | To rapidly filter out molecules that do not match the essential binding features. |
| 4. Molecular Docking | The remaining compounds are "docked" into the target's binding site to predict their binding conformation and affinity. | Docking programs (e.g., AutoDock, LibDock). nih.govdovepress.com | To rank compounds based on their predicted binding energy (scoring functions). nih.govnih.gov |
| 5. Post-Docking Analysis & Filtering | The top-scoring compounds are visually inspected for plausible binding modes and filtered based on ADMET properties. | Molecular dynamics (MD) simulations, ADMET prediction tools. nih.govmdpi.com | To refine the hit list, ensure binding stability, and select candidates with favorable drug-like properties for synthesis. |
This systematic process significantly reduces the time and resources required for lead discovery compared to high-throughput experimental screening alone. nih.gov
De novo design involves using computational algorithms to generate entirely new molecular structures with desired properties, rather than screening pre-existing libraries. nih.gov These algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
Applying de novo design to the this compound scaffold would aim to generate novel analogues that retain the core binding interactions while exploring new chemical space. One such approach is fragment-based de novo design. frontiersin.org
A workflow for generating novel analogues could be:
Scaffold Seeding: The this compound core or a key fragment like 3-aminoquinoline is placed in the active site of the target protein. frontiersin.org
Fragment Growing/Linking: The algorithm adds small molecular fragments from a predefined library to the seed scaffold, exploring unoccupied space in the binding pocket and forming new favorable interactions. The fragments are chosen to be synthetically accessible.
Structure Generation: The algorithm iteratively builds and refines new molecules. For example, it might replace the isopropoxy group with a different functional group that better fits a nearby pocket or link a new heterocyclic ring to the 3-amino position. nih.gov
Scoring and Ranking: The newly generated structures are scored based on their predicted binding affinity, synthetic feasibility, and drug-like properties. The top-ranked virtual compounds are then proposed as candidates for chemical synthesis and biological evaluation.
Quantum-assisted fragment-based automated structure generators (QFASG) represent an advanced class of these algorithms, capable of generating novel inhibitors with low-micromolar activity against relevant targets. frontiersin.org Such methods could be used to design primaquine (B1584692) derivatives with substitutions at the C-6 position of the quinoline ring to improve binding to their target and reduce toxicity. nih.gov This approach offers a powerful avenue for inventing novel analogues of this compound with improved therapeutic profiles.
Computational Prediction of Physicochemical Properties Relevant to Design
The rational design of drug candidates hinges on the early prediction of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. For the this compound scaffold, computational methods can provide valuable insights into these properties, guiding the selection and optimization of derivatives. iscientific.orgnih.gov
Key physicochemical parameters for this compound and its derivatives can be predicted using various in silico tools. gjpb.de These properties include:
Lipophilicity (logP): This parameter affects a molecule's ability to cross cell membranes. The isopropoxy group at the 6-position is expected to increase the lipophilicity of the quinoline core.
Aqueous Solubility (logS): Adequate solubility is crucial for drug formulation and absorption. The amino group at the 3-position can act as a hydrogen bond donor, potentially improving aqueous solubility.
Molecular Weight (MW): Adherence to guidelines such as Lipinski's Rule of Five, which suggests a molecular weight under 500 Da, is often a consideration in drug design.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's transport properties, including intestinal absorption and blood-brain barrier penetration. iscientific.org The amino group is a significant contributor to the TPSA of the this compound scaffold.
pKa: The basicity of the 3-amino group and the quinoline nitrogen is a critical determinant of the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. nih.gov
A summary of computationally predicted properties for the parent compound, this compound, is presented in the interactive table below.
| Property | Predicted Value | Significance in Drug Design |
| Molecular Weight | 202.25 g/mol | Well within typical ranges for small molecule drugs. |
| logP | 2.8 | Indicates moderate lipophilicity, suggesting good membrane permeability. |
| logS | -3.5 | Predicts moderate aqueous solubility. |
| TPSA | 38.3 Ų | Suggests good potential for oral absorption. |
| pKa (strongest basic) | 5.2 | The 3-amino group's basicity will influence its charge and interactions at physiological pH. |
Note: These values are estimations from computational models and may vary from experimental results.
Target Interaction Studies at the Molecular Level (Computational and Theoretical)
Computational and theoretical methods are indispensable for understanding how this compound and its derivatives might interact with biological targets at the molecular level. tmkarpinski.com
Understanding Theoretical Binding Mechanisms and Molecular Recognition
Molecular docking and molecular dynamics simulations are powerful tools for elucidating the potential binding modes of quinoline-based ligands. plos.orgtandfonline.comnih.gov For the this compound scaffold, these studies can predict how the molecule fits into the binding site of a target protein and identify the key intermolecular interactions that stabilize the complex.
Common interactions for quinoline derivatives include:
Hydrogen Bonding: The 3-amino group can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. plos.org
π-π Stacking: The planar quinoline ring system can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's binding pocket. nih.govplos.org
Hydrophobic Interactions: The isopropoxy group provides a hydrophobic moiety that can interact favorably with nonpolar pockets in the protein.
For instance, in studies of other aminoquinolines, the quinoline ring has been shown to be crucial for π-π stacking interactions with the porphyrin ring of heme, which is relevant in the context of antimalarial drug action. nih.govplos.org Similarly, in kinase inhibitors, the quinoline scaffold often forms key hydrogen bonds with the hinge region of the kinase domain.
Design of Molecular Probes for Specific Academic Targets
The this compound scaffold can be theoretically adapted to create molecular probes for studying biological systems. nih.govnih.govacs.org The quinoline core itself is fluorescent, a property that can be tuned by substitution. researchgate.netnih.gov This intrinsic fluorescence makes the scaffold an attractive starting point for the design of fluorescent probes for live-cell imaging and other applications. nih.govnih.govacs.org
Theoretical design principles for molecular probes based on this scaffold include:
Fluorophore Modulation: Computational studies can predict how modifications to the quinoline ring and its substituents will affect the excitation and emission wavelengths of the molecule, allowing for the rational design of probes with specific photophysical properties. nih.gov
Linker Attachment: The 3-amino group serves as a convenient point for the attachment of linkers, which can then be connected to other functionalities such as biotin (B1667282) for affinity purification or a reactive group for covalent labeling.
Targeting Moiety Integration: To direct the probe to a specific biological target, a known ligand for that target can be incorporated into the probe's design. Computational modeling can help to ensure that the addition of the probe's core structure does not disrupt the binding of the targeting moiety.
Application of Covalent Inhibition Design Principles (Theoretical Frameworks)
Covalent inhibitors can offer advantages in terms of potency and duration of action. The this compound scaffold could theoretically be modified to act as a covalent inhibitor. This would typically involve the introduction of an electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the target protein's binding site. nih.gov
The theoretical design process for a covalent inhibitor based on this scaffold would involve:
Warhead Selection: Choosing an appropriate electrophilic group (e.g., an acrylamide, vinyl sulfone, or chloroacetamide) that is compatible with the scaffold and has the desired reactivity.
Computational Modeling: Using molecular docking and quantum mechanics calculations to model the covalent docking process. nih.gov This can help to predict the optimal position and orientation of the warhead for reaction with the target residue and to estimate the reaction's feasibility. The 2-chloroquinoline (B121035) moiety has been explored as a precursor for covalent inhibitors, where the chlorine atom is displaced by a nucleophilic cysteine residue. nih.gov
Cheminformatics and Data Mining Applications for this compound Derivatives
Cheminformatics and data mining provide powerful approaches for analyzing large collections of chemical compounds and extracting valuable structure-activity relationships. rsc.org
Structural Diversity Analysis of Synthesized Compound Libraries
When a library of derivatives based on the this compound scaffold is synthesized, cheminformatics tools can be used to assess its structural diversity. d-nb.info This analysis is important for ensuring that the library covers a broad range of chemical space, which increases the probability of identifying compounds with desired biological activities. mdpi.comresearchgate.net
Methods for structural diversity analysis include:
Scaffold Analysis: Identifying the core molecular frameworks present in the library and comparing them to known bioactive scaffolds. The quinoline ring is a common and privileged scaffold in medicinal chemistry. rsc.org
Physicochemical Property Distribution: Plotting the distribution of key properties like molecular weight, logP, and TPSA for the library to visualize its chemical space coverage.
Clustering and Similarity Searching: Grouping compounds based on their structural similarity to identify areas of the chemical space that are densely or sparsely populated. This can guide future synthetic efforts.
A hypothetical structural diversity analysis of a library of this compound derivatives might reveal clusters of compounds with similar side chains at the 3-amino position or with different substituents on the quinoline ring, providing insights into the library's scope and potential for hit discovery.
Development of Cheminformatics Tools for Scaffold Analysis and Prioritization
The development and application of sophisticated cheminformatics tools are pivotal in modern drug discovery for the systematic analysis and prioritization of privileged scaffolds like this compound. These computational strategies enable the efficient navigation of vast chemical space, facilitating the identification of derivatives with optimal target affinity, selectivity, and drug-like properties. For the this compound scaffold, a multi-faceted approach integrating several cheminformatics tools is essential for accelerating the hit-to-lead and lead optimization phases.
Virtual Screening and Molecular Docking
Structure-based virtual screening is a primary computational technique to identify potential binders for a specific biological target from large compound libraries. nih.govtandfonline.comnih.gov In the context of the this compound scaffold, this process would involve docking a virtual library of its derivatives into the active site of a target protein, such as a protein kinase. Molecular docking programs like AutoDock and Maestro are employed to predict the binding conformation and affinity of each derivative. nih.govmdpi.comrjptonline.orgnih.gov The scoring functions within these programs estimate the free energy of binding, allowing for the ranking and prioritization of compounds for further experimental testing. nih.gov For instance, a study on quinoline-3-carboxamide (B1254982) derivatives highlighted their potential as kinase inhibitors by showing that the quinoline nitrogen can form crucial interactions with the hinge region of the kinase. mdpi.com This insight is directly applicable to the this compound scaffold, where the quinoline core is a key pharmacophoric feature.
A typical virtual screening workflow for this compound derivatives would involve:
Preparation of the target protein structure (e.g., a specific kinase).
Generation of a virtual library of this compound analogs with diverse substitutions.
Docking of the virtual library into the target's binding site.
Scoring and ranking of the docked compounds based on predicted binding affinity and interactions.
Selection of top-ranking compounds for synthesis and biological evaluation.
Molecular dynamics (MD) simulations can further refine the results from molecular docking by providing a dynamic view of the ligand-protein complex, helping to establish the stability of the predicted interactions over time. nih.govmdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govijaems.comresearchgate.net For the this compound scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. nih.govnih.gov These methods generate predictive models based on the steric and electrostatic fields of a set of aligned molecules.
A 3D-QSAR study on 2,4-disubstituted quinoline derivatives successfully created statistically validated CoMFA and CoMSIA models that guided the design of new potent antimalarial agents. nih.gov Similarly, for the this compound scaffold, a QSAR model could be developed using a training set of synthesized analogs with known inhibitory activity against a target of interest. The resulting model and its contour maps would highlight the regions around the scaffold where specific physicochemical properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity, thus guiding the design of more potent derivatives. mdpi.comnih.gov
Scaffold Analysis and Hopping
Cheminformatics tools are also crucial for analyzing the novelty and diversity of chemical scaffolds. The Bemis-Murcko framework is a common method for scaffold definition, representing the core structure of a molecule by its ring systems and the linkers connecting them. nih.gov Analysis of a library of this compound derivatives using this approach can ensure broad coverage of the relevant chemical space.
Scaffold hopping is a computational strategy aimed at discovering isosteric replacements for a core molecular scaffold while retaining or improving its biological activity. acs.orgnih.govacs.org This is particularly valuable for moving away from scaffolds with undesirable properties (e.g., poor ADME profiles, existing intellectual property) or for discovering novel chemical series. Deep learning approaches and fragment-based methods have been developed for effective scaffold hopping. acs.orgsemanticscholar.org For the this compound scaffold, which is often explored in the context of kinase inhibition, scaffold hopping tools could identify alternative heterocyclic systems that mimic the key hydrogen bonding interactions of the quinoline core with the kinase hinge region. acs.orgsemanticscholar.org
The table below summarizes the key cheminformatics tools and their application to the analysis and prioritization of the this compound scaffold.
| Tool/Methodology | Application for this compound Scaffold | Key Outcomes | Relevant Software/Platforms |
| Virtual Screening | High-throughput docking of virtual libraries of derivatives against a biological target. nih.govtandfonline.comnih.gov | Identification of potential hit compounds with favorable binding modes and scores. acs.org | AutoDock, Maestro (Schrödinger), Discovery Studio nih.govmdpi.comnih.gov |
| Molecular Docking | Detailed prediction of binding conformation and affinity of individual derivatives within the target's active site. nih.govmdpi.comtubitak.gov.tr | Understanding of key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) and prioritization of compounds. rjptonline.org | AutoDock, Maestro, Glide nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Assessment of the stability and dynamics of the ligand-protein complex over time. nih.govmdpi.com | Validation of docking poses and understanding of the energetic landscape of binding. mdpi.com | NAMD, GROMACS, AMBER mdpi.com |
| QSAR (CoMFA/CoMSIA) | Development of predictive models correlating structural features with biological activity. mdpi.comnih.govnih.gov | Guidance for rational design of new derivatives with enhanced potency. ijaems.comimist.ma | SYBYL, Open3DQSAR |
| Scaffold Analysis | Decomposition of molecules into their core ring systems and linkers to assess chemical diversity. nih.govchemrxiv.org | Ensuring novelty and broad exploration of chemical space around the core scaffold. | RDKit, DataWarrior nih.govnih.gov |
| Scaffold Hopping | Identification of novel core structures that mimic the pharmacophoric features of the quinoline scaffold. acs.orgnih.govnih.gov | Discovery of new chemical series with potentially improved properties. acs.orgsemanticscholar.org | SyntaLinker, Macro-Hop acs.orgnih.gov |
By leveraging this suite of cheminformatics tools, researchers can systematically analyze the this compound scaffold, prioritize the most promising derivatives for synthesis, and rationally design novel compounds with enhanced therapeutic potential.
Future Research Directions and Unexplored Avenues for 6 Isopropoxyquinolin 3 Amine
Emerging Synthetic Methodologies Applied to the Quinoline (B57606) Core
Recent advances in organic synthesis offer powerful tools for the modification and elaboration of the quinoline scaffold. Methodologies such as photoredox catalysis and electrochemistry provide milder and more selective alternatives to traditional synthetic routes, enabling the construction of complex molecular architectures that were previously challenging to access. mdpi.comrsc.org
Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov This methodology is particularly relevant for the functionalization of heteroarenes like quinoline. The introduction of an electron-donating group, such as the 6-isopropoxy substituent on the quinoline core, can lower the oxidation potential, making the molecule more amenable to single electron transfer (SET) processes initiated by common photocatalysts. nih.gov
Future research could apply photoredox catalysis to 6-Isopropoxyquinolin-3-amine for:
C-H Functionalization: Direct functionalization of the quinoline core is a highly sought-after transformation. Photoredox-mediated Minisci-type reactions could enable the introduction of alkyl, acyl, and other groups at electron-deficient positions of the pyridine (B92270) ring. nih.gov The regioselectivity of these additions on the this compound scaffold would be a key area of investigation.
Dearomative Functionalization: Researchers have demonstrated that photoredox catalysis can promote the dearomative functionalization of quinolines, transforming the stable aromatic system into a more complex, three-dimensional structure. nih.govresearchgate.net Applying this to this compound could generate novel polycyclic frameworks. The electron-rich nature of the benzene (B151609) ring, enhanced by the isopropoxy group, could direct nucleophilic attack to create Birch-type reduction products under oxidative conditions. researchgate.net
Cascade Reactions: Photoredox-initiated cascade reactions can rapidly build molecular complexity from simple precursors. mdpi.com For instance, a photoredox-catalyzed oxidative cyclization involving the 3-amino group could be envisioned to construct fused heterocyclic systems in a single, efficient step.
Table 1: Selected Photoredox-Catalyzed Reactions for Quinoline Functionalization
| Reaction Type | Description | Potential Application to this compound | Reference |
|---|---|---|---|
| Minisci-type Acylation | C-H acylation of electron-deficient heteroarenes using acyl radical precursors like terminal alkynes. | Introduction of acyl groups at the C2 or C4 positions. | nih.gov |
| Dearomative Functionalization | SET oxidation generates a radical cation, which is trapped by a nucleophile to break aromaticity. | Creation of complex polycyclic scaffolds by functionalizing the electron-rich benzene moiety. | nih.govresearchgate.net |
| Oxidative Annulation | Metal-free photoredox catalysis can facilitate cascade annulation reactions to build the quinoline core or add fused rings. | Use of the existing core to build fused lactones or other ring systems. | mdpi.comrsc.org |
Organic electrosynthesis is experiencing a resurgence as a green and powerful synthetic tool. nih.gov It offers unique reactivity by avoiding the use of stoichiometric chemical oxidants or reductants, often proceeding under mild conditions with high functional group tolerance. rsc.org
Future research directions could involve:
Reductive Functionalization: Electrochemical methods have been developed for the selective hydrogenation or hydrocyanomethylation of the quinoline skeleton. rsc.orgrsc.org These strategies could be applied to this compound to produce tetrahydroquinoline derivatives, which are prevalent structural motifs in bioactive molecules.
Dehydrogenative Cyclization: Electrochemistry can facilitate intramolecular cyclization reactions. For example, valuable pyrazolo[4,3-c]quinoline derivatives have been synthesized electrochemically from 4-hydrazinoquinolines. scispace.com A similar strategy could be developed starting from a derivative of this compound, where the 3-amino group is transformed into a suitable precursor for intramolecular cyclization.
Paired Electrolysis: Advanced electrochemical setups, such as paired electrolysis where both anodic and cathodic reactions are productive, can be used for complex transformations. This has been used to achieve cascade annulations for synthesizing quinoline-substituted bioconjugates, highlighting the method's compatibility with complex functional groups. nih.gov
Advanced Computational Approaches in Compound Design and Analysis
The integration of computational chemistry and data science is revolutionizing how chemical research is conducted. For a molecule like this compound, these approaches can predict reactivity, guide synthetic efforts, and evaluate its potential for biological applications.
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable for predicting the outcomes of chemical reactions. nips.ccneurips.cc For quinoline systems, ML models have been developed to forecast the site-selectivity of C-H functionalization reactions. doaj.org
Key future applications include:
Regioselectivity Prediction: An artificial neural network (ANN) model has been shown to predict the site of electrophilic substitution on quinoline derivatives with high accuracy (86.5% on an external validation set) using quantum chemical descriptors derived from SMILES strings. doaj.org Such a model could be used to rapidly screen potential reactions for this compound, predicting the most likely sites for functionalization and saving significant experimental effort.
Retrosynthesis and Reaction Condition Optimization: More advanced sequence-to-sequence models, trained on vast reaction databases, can suggest entire retrosynthetic pathways for target molecules. researchgate.net These tools could propose novel synthetic routes to derivatives of this compound and even suggest optimal reaction conditions.
Table 2: Machine Learning Models in Quinoline Chemistry
| Model Type | Application | Reported Performance | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Prediction of site selectivity for electrophilic C-H functionalization. | 86.5% of molecules correctly predicted on an external validation set. | doaj.org |
| Recurrent Neural Network (Encoder-Decoder) | Retrosynthetic reaction prediction. | Trained on 50,000 experimental reactions from patent literature. | researchgate.net |
| K Nearest Neighbour | Predicts if a compound will be active against a biological target. | Used to identify a quinolinesulfonamide-triazole hybrid as a potential kinase inhibitor. | mdpi.com |
Molecular dynamics (MD) simulations are crucial for understanding the dynamic behavior of molecules and their interactions with biological targets like proteins. researchgate.net While standard MD simulations provide valuable insights, they are often limited by the timescale of the simulation. Enhanced sampling methods can overcome these limitations to explore the conformational landscape more exhaustively and calculate thermodynamic properties like binding free energy with greater accuracy.
Future research on this compound and its derivatives could benefit from:
Binding Affinity Prediction: MD simulations are used to assess the stability of ligand-protein complexes by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). doi.orgacs.orgmdpi.com By employing enhanced sampling techniques (e.g., umbrella sampling, metadynamics), researchers could obtain more accurate calculations of the binding free energy of this compound derivatives with various therapeutic targets, providing a more reliable prediction of their inhibitory potential.
Conformational Analysis: The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Enhanced sampling MD can reveal the full spectrum of accessible conformations for this compound, which is critical for designing derivatives with improved binding properties.
Role of this compound as a Platform for Novel Heterocyclic Synthesis
The structure of this compound, featuring a versatile quinoline core with two distinct functional groups, makes it an excellent starting point for the synthesis of more complex heterocyclic systems. bohrium.comresearchgate.net The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry. doaj.org
The 3-amino group is a particularly valuable synthetic handle. It can act as a nucleophile or be readily converted into other functional groups (e.g., a diazonium salt, a hydrazino group), opening up a wide range of chemical transformations.
Potential avenues for exploration include:
Fused Polycyclic Systems: The 3-amino group can participate in condensation and cyclization reactions with bifunctional reagents to construct fused ring systems. For example, reaction with β-ketoesters could lead to the formation of pyrimido[4,5-c]quinoline (B14755456) derivatives. Aza-Diels-Alder reactions or 1,3-dipolar cycloadditions involving derivatives of the amino group could also be explored to build novel polycyclic structures. researchgate.net
Platform for Combinatorial Chemistry: The reactivity of the amino group and the potential for C-H functionalization on the quinoline ring make this compound an ideal platform for generating libraries of related compounds. By combining the emerging synthetic methodologies discussed in section 8.1, researchers could rapidly produce a diverse set of molecules for high-throughput screening against various biological targets. The isopropoxy group serves as a key modulator of the electronic properties and lipophilicity of these potential new chemical entities.
Exploration of New Ring Fusion and Bridging Strategies
The inherent structure of this compound, featuring a reactive 3-amino group and activated C2/C4 positions on the quinoline core, presents significant opportunities for annulation reactions. The objective is to construct novel polyheterocyclic systems where the quinoline moiety is seamlessly integrated into a larger, rigid framework.
Future investigations should focus on intramolecular and intermolecular cyclization strategies. For instance, derivatizing the 3-amino group with a suitable dielectrophile could initiate a cascade reaction leading to a new fused ring. A key area for exploration is the use of transition-metal-catalyzed reactions, such as Buchwald-Hartwig or Ullmann-type couplings, to form new C-N or C-C bonds that facilitate subsequent ring closure.
Bridging strategies also represent an untapped avenue. By functionalizing both the 3-amino group and a remote position (e.g., C8 after selective C-H activation), it is theoretically possible to construct bridged quinoline systems. These strained, three-dimensional structures could exhibit unique electronic and steric properties not accessible through simple functionalization.
Table 8.3.1-1: Proposed Annulation Strategies for this compound This table outlines hypothetical reaction pathways for creating novel fused heterocyclic systems.
| Target Fused System | Proposed Reagent/Reaction Type | Key Reactive Site(s) | Potential Chemical Property |
|---|---|---|---|
| Pyrrolo[2,3-c]quinoline | Reaction with a 1,2-dicarbonyl compound (e.g., glyoxal) followed by cyclization. | 3-Amino group, C2-H | Extended π-conjugation, potential for altered photophysics. |
| Imidazo[4,5-c]quinoline | Reaction with an orthoformate followed by cyclization with an amine or acid-catalyzed cyclization of an N-acyl derivative. | 3-Amino group, C4-H | Introduction of additional H-bond donors/acceptors for supramolecular assembly. |
| Pyrazino[2,3-c]quinoline | Condensation with α-dicarbonyl compounds (e.g., 2,3-butanedione). | 3-Amino group, C4-H | Creation of a planar, electron-deficient fused system. |
| [1,4]Oxazino[2,3-c]quinoline | Reaction of the 3-amino group with a 2-haloacetyl halide, followed by intramolecular Williamson ether synthesis targeting an introduced C4-hydroxyl group. | 3-Amino group, C4 position | Non-planar, fused system with potential for chiral resolution. |
Development of Complex Polycyclic Architectures
Building upon single annulation reactions, a significant future direction is the synthesis of large, well-defined polycyclic and cage-like molecules derived from this compound. This involves multi-step synthetic sequences where the quinoline core acts as a rigid, directional building block.
One promising approach is the iterative synthesis of oligomeric quinolines linked by specific covalent bonds, followed by a final macrocyclization step. For example, two molecules of this compound could be coupled through their amino groups via a rigid linker. Subsequent functionalization and intramolecular cyclization at the C2 or C4 positions could lead to a "clamshell" or macrocyclic dimer.
Another avenue involves using the quinoline as a "panel" in the construction of three-dimensional molecular cages. By installing reactive groups at the 3-amino position and another site (e.g., C8), the molecule can be used as a trivalent or tetravalent vertex in a larger cage structure formed through dynamic covalent chemistry or irreversible bond formation. The isopropoxy group, while sterically influential, can also serve to enhance solubility of these large, often rigid, architectures.
Table 8.3.2-1: Hypothetical Pathway to a Polycyclic Quinoline-Based Macrocycle This table outlines a conceptual multi-step synthesis towards a complex molecular architecture.
| Step | Reaction Name / Type | Purpose | Intermediate / Product |
|---|---|---|---|
| 1 | Acylation | Introduce a linker precursor. | N,N'-(terephthaloyl)bis(this compound) |
| 2 | Directed C-H Activation / Halogenation | Activate terminal positions for cyclization (e.g., C8). | 8,8'-Dibromo-N,N'-(terephthaloyl)bis(this compound) |
| 3 | Intramolecular Double Suzuki or Buchwald-Hartwig Coupling | Form the final macrocyclic structure via C-C or C-N bond formation. | A rigid, shape-persistent macrocycle containing two quinoline units. |
| 4 | Characterization | Confirm structure and study properties. | Analysis of conformational rigidity and host-guest chemistry potential. |
Integration with Advanced Material Science Concepts (Purely Chemical/Theoretical)
The electronic and structural features of the this compound core make it an ideal candidate for theoretical and exploratory studies in molecular materials. The focus here is on the fundamental chemical design principles rather than device fabrication.
Design of Molecular Switches and Sensors Based on the Quinoline Scaffold
The quinoline ring system is inherently fluorescent, and its photophysical properties are highly sensitive to its electronic environment. This forms the basis for designing molecular switches and sensors. Future research should focus on creating derivatives of this compound that can transduce a chemical event (e.g., ion binding, pH change, redox event) into a measurable optical signal (e.g., a change in fluorescence color or intensity).
A key strategy involves functionalizing the 3-amino group with a specific receptor moiety.
For Cation Sensing: Attaching a crown ether or aza-crown ether could create a sensor for alkali or alkaline earth metals. Binding of a cation would perturb the lone pair on the amino nitrogen, modulating the intramolecular charge transfer (ICT) character of the molecule and thus altering its fluorescence.
For Anion Sensing: Functionalizing the amino group to form a urea (B33335) or thiourea (B124793) derivative would install hydrogen-bond donors capable of recognizing anions like fluoride (B91410) or acetate.
For pH Sensing: The quinoline nitrogen (pKa ≈ 4-5) and the 3-amino group provide intrinsic pH sensitivity. Protonation of the quinoline nitrogen typically quenches fluorescence, providing a clear "off" signal at low pH.
Table 8.4.1-1: Theoretical Design of a Cation-Responsive Molecular Switch This table describes the theoretical mechanism of a sensor based on this compound.
| Component | Function | "Off" State (Cation-Free) | "On" State (Cation-Bound) |
|---|---|---|---|
| Fluorophore | 6-Isopropoxyquinoline | Provides the core fluorescent signal. | Core fluorescence is modulated. |
| Receptor | Aza-crown ether attached at the 3-amino position. | Lone pair on the amino nitrogen participates in the fluorophore's electronic system (ICT). | Lone pair is engaged in coordinating the cation. |
| Transduction Mechanism | Photoinduced Electron Transfer (PET) or ICT Modulation | High fluorescence quantum yield. | Cation binding withdraws electron density from the nitrogen, inhibiting PET or altering ICT, leading to a hypsochromic or bathochromic shift and/or quenching of fluorescence. |
| Stimulus | Addition of a target metal cation (e.g., Na⁺, K⁺). | No stimulus. | Presence of cation. |
Theoretical Studies on Self-Assembly and Supramolecular Chemistry
The molecular structure of this compound is well-suited for forming ordered, non-covalent assemblies. Theoretical and computational studies can predict and guide the experimental realization of these supramolecular structures. The key intermolecular forces at play are:
Hydrogen Bonding: The primary amine (-NH₂) is an excellent hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of predictable motifs, such as chains or cyclic rosettes.
π-π Stacking: The large, planar surface of the quinoline aromatic system promotes stacking interactions, which are crucial for the formation of one- and two-dimensional arrays. The 6-isopropoxy group would sterically influence the stacking geometry, potentially favoring offset or slipped-stack arrangements.
van der Waals Forces: The bulky isopropoxy group can engage in significant van der Waals interactions, influencing the packing density and potentially enabling the formation of liquid crystalline phases.
Computational modeling (e.g., using Density Functional Theory) can be employed to calculate the binding energies of different dimeric and oligomeric arrangements, predicting the most stable supramolecular synthons and guiding the design of crystalline materials or self-assembled monolayers.
Table 8.4.2-1: Predicted Supramolecular Assemblies based on Intermolecular Forces This table correlates the dominant non-covalent forces with potential self-assembled structures.
| Dominant Interaction(s) | Predicted Supramolecular Structure | Controlling Factors |
|---|---|---|
| N-H···N Hydrogen Bonding | 1D linear chains or tapes. | Solvent polarity, concentration. |
| π-π Stacking + van der Waals | 1D columnar stacks. | Steric hindrance from the isopropoxy group, temperature. |
| H-Bonding + π-π Stacking | 2D herringbone or sheet-like structures. | Balance between directional H-bonds and dispersive stacking forces. |
| H-Bonding + Dipole-Dipole | Potentially polar, acentric crystal packing. | Molecular dipole moment, crystallization conditions. |
Challenges and Opportunities in Academic Discovery for this compound Research
Addressing Limitations in Current Synthetic Paradigms
While this compound is commercially available, its synthesis on a laboratory or industrial scale relies on classical, often multi-step methods that present significant challenges and opportunities for improvement.
Current Limitations: A probable classical synthesis involves the Friedländer annulation or a variation thereof, starting from an appropriately substituted 2-aminobenzaldehyde (B1207257) or ketone, or the nitration of 6-isopropoxyquinoline followed by reduction. These routes suffer from several drawbacks:
Harsh Conditions: Nitration reactions often require strong acids (H₂SO₄/HNO₃) and can lead to issues with regioselectivity and the formation of undesired byproducts. The subsequent reduction of the nitro group often uses stoichiometric metal reductants (e.g., SnCl₂, Fe/HCl), which generate significant metallic waste.
Limited Regiocontrol: Direct functionalization of the quinoline core is notoriously difficult to control. For example, introducing the amino group at C3 while an isopropoxy group is at C6 requires a dedicated, often lengthy, synthetic sequence.
Atom Economy: Multi-step syntheses involving protection/deprotection steps and functional group interconversions are inherently inefficient and have poor atom economy.
Opportunities for Innovation: The limitations of classical methods create a clear need for modern, more efficient synthetic strategies.
C-H Amination: A paradigm-shifting opportunity lies in the development of a direct C-H amination protocol. A transition-metal-catalyzed reaction that could selectively install an amino group at the C3 position of a pre-formed 6-isopropoxyquinoline would dramatically shorten the synthesis, improve atom economy, and avoid the use of harsh nitrating/reducing agents.
Flow Chemistry: The use of microfluidic reactors could enable safer and more controlled execution of potentially hazardous reactions like nitration, minimizing byproduct formation and improving yield through precise control of temperature and residence time.
Novel Cyclization Strategies: Developing new catalytic methods to construct the quinoline ring itself from more readily available, simpler precursors could provide a more convergent and flexible route to the target molecule and its derivatives.
Table 8.5.1-1: Comparison of Synthetic Paradigms for this compound This table contrasts a classical synthetic approach with a proposed modern alternative.
| Feature | Classical Paradigm (e.g., Nitration/Reduction) | Proposed Modern Paradigm (e.g., Direct C-H Amination) |
|---|---|---|
| Starting Material | 6-Isopropoxyquinoline | 6-Isopropoxyquinoline |
| Key Transformation | 1. Electrophilic Nitration (C3) 2. Reduction of Nitro Group | Catalytic C-H Amination (C3) | | Number of Steps | 2 (minimum, post-quinoline formation) | 1 (post-quinoline formation) | | Reagents | H₂SO₄/HNO₃; Fe or SnCl₂ | Transition Metal Catalyst (e.g., Rh, Ru, Pd), Aminating Agent (e.g., Hydroxylamine derivative), Oxidant | | Atom Economy | Low | High | | Waste Generation | High (acidic and metallic waste) | Low (catalytic waste) | | Key Challenge | Regioselectivity of nitration, harsh conditions. | Catalyst discovery, reaction optimization, substrate scope. |
Identifying Novel Theoretical Applications and Research Niches
The exploration of this compound can be strategically guided by dissecting its structural components and their established roles in various scientific fields. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, while the amino and isopropoxy groups offer critical points for modulating the molecule's physicochemical and biological properties. mdpi.comresearchgate.netijrpr.com
Theoretical Applications in Medicinal Chemistry
The amine functional group is a cornerstone of medicinal chemistry, frequently involved in crucial interactions with biological targets like enzymes and receptors. ijrpr.comfrontiersin.org The Curtius rearrangement is a notable method for preparing primary amines from carboxylic acids, highlighting their importance as synthetic targets. nih.gov For this compound, the 3-amino group on the quinoline ring is particularly significant. While many quinoline-based drugs are substituted at other positions, the 3-position offers a distinct vector for interaction that is less exploited. google.com
Kinase Inhibitors: The quinoline scaffold is present in numerous approved kinase inhibitors. The 3-amino group could function as a potent hydrogen bond donor, interacting with the hinge region of a kinase active site. The 6-isopropoxy group, being bulkier and more lipophilic than a methoxy (B1213986) group, could be tailored to fit into specific hydrophobic pockets within the ATP-binding site, potentially conferring selectivity and potency. nih.gov Future research could involve computational docking studies against various kinase families to predict binding affinity and guide the synthesis of targeted derivatives.
Neuroprotective Agents: Certain quinoline derivatives are under investigation for their neuroprotective properties. mdpi.com A significant challenge in developing drugs for central nervous system (CNS) disorders is achieving adequate penetration across the blood-brain barrier (BBB). mdpi.com The lipophilicity introduced by the isopropoxy group could enhance the ability of this compound to cross the BBB compared to more polar analogues. This opens a research avenue into its potential efficacy in models of neurodegenerative diseases.
Antiparasitic and Antimicrobial Agents: The quinoline core is the foundation of historic antimalarial drugs like quinine. mdpi.com The rise of drug-resistant pathogens necessitates the development of new therapeutic agents. This compound could serve as a scaffold for novel antiparasitic or antibacterial drugs, with its specific substitution pattern potentially circumventing existing resistance mechanisms.
Theoretical Applications in Materials Science
Heterocyclic compounds, particularly those containing nitrogen, have broad applications in materials science, including roles as dyes, sensors, and components in electronic devices. researchgate.netopenmedicinalchemistryjournal.com
Organic Electronics and Fluorescent Probes: Quinoline and its derivatives are known for their fluorescent properties. researchgate.net The amino and isopropoxy groups are electron-donating substituents that can modulate the electronic structure of the quinoline ring system. This tuning can affect the molecule's absorption and emission spectra, quantum yield, and solvatochromic properties. researchgate.net These characteristics make this compound a candidate for investigation as a novel fluorophore for organic light-emitting diodes (OLEDs) or as a fluorescent sensor for detecting specific analytes or changes in the microenvironment.
Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective barrier. The this compound molecule possesses multiple potential coordination sites (the two nitrogen atoms and the ether oxygen) that could facilitate strong adsorption to a metal surface, making it a promising candidate for corrosion science research. openmedicinalchemistryjournal.com
The table below outlines potential research niches for this compound, providing a roadmap for future investigations.
Table 1: Potential Research Niches for this compound
| Research Niche | Rationale Based on Structural Features | Suggested Initial Research Steps |
|---|---|---|
| Medicinal Chemistry | ||
| Selective Kinase Inhibition | Quinoline core is a known kinase-binding scaffold. The 3-amino group can act as a hinge-binder, and the 6-isopropoxy group can occupy a hydrophobic pocket. nih.gov | - In silico docking against kinase panels.- Synthesis and in vitro screening against selected kinases. |
| CNS-Active Agents | The isopropoxy group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration. mdpi.com | - Measurement of logP (octanol-water partition coefficient).- In vitro BBB model permeability assays. |
| Novel Antimicrobials | The quinoline ring is a key pharmacophore in antimalarial drugs. The unique substitution may overcome resistance. mdpi.com | - Screening against a panel of bacteria, fungi, and parasites (e.g., Plasmodium falciparum). |
| Materials Science | ||
| Optoelectronic Materials | Electron-donating amino and isopropoxy groups on the fluorescent quinoline core allow for tuning of photophysical properties. researchgate.net | - Characterization of absorption, emission, and solvatochromic properties.- Evaluation of quantum yield and fluorescence lifetime. |
Compound List
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinine |
Q & A
Q. What are the recommended synthetic routes for 6-Isopropoxyquinolin-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Retrosynthetic Analysis : Begin by identifying key precursors, such as 3-aminoquinoline derivatives and isopropoxy halides. Use computational tools (e.g., AI-powered synthesis planners) to predict feasible pathways, leveraging databases like PubChem for analogous reactions .
- Optimization : Employ factorial design experiments to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design can evaluate the impact of temperature (80–120°C), solvent (DMF vs. THF), and catalyst (Pd/C vs. CuI) on yield .
- Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy :
- NMR : Assign peaks using ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm the isopropoxy group’s position (e.g., δ 1.2 ppm for -CH(CH3)2) .
- FT-IR : Identify amine (-NH2) stretches at ~3350 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹ .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?
Methodological Answer:
- Microplate Dilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using a 96-well plate. Prepare compound dilutions (0–128 µg/mL) in Mueller-Hinton broth and measure MIC (Minimum Inhibitory Concentration) after 24 hours .
- Control : Include ciprofloxacin as a positive control and DMSO as a negative control. Validate results with triplicate runs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the isopropoxy group in this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., ethoxy, tert-butoxy) and electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 6-position .
- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) using fluorescence-based kits. Correlate substituent effects with activity trends .
- Data Analysis : Apply multivariate regression to quantify contributions of electronic (Hammett σ) and steric (Taft Es) parameters to bioactivity .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration) to identify metabolic liabilities. Use LC-MS/MS for quantification .
- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) on treated vs. untreated tumor xenografts to validate target engagement (e.g., apoptosis pathways) .
- Dose Optimization : Implement adaptive dosing in animal models to bridge efficacy gaps, using Hill equation modeling to predict therapeutic windows .
Q. How can researchers design experiments to probe the compound’s interaction with DNA or protein targets?
Methodological Answer:
- Biophysical Assays :
- Surface Plasmon Resonance (SPR) : Immobilize DNA (e.g., calf thymus) or recombinant proteins (e.g., kinases) on a sensor chip. Measure binding affinity (KD) at varying compound concentrations .
- Molecular Docking : Use AutoDock Vina to simulate binding poses of this compound to targets (e.g., PARP-1). Validate with mutagenesis studies on key residues .
Notes on Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
